molecular formula C22H24F2N4O4 B10854327 XZ426

XZ426

Katalognummer: B10854327
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: YZHRHLDMVJVVOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

XZ426 is a useful research compound. Its molecular formula is C22H24F2N4O4 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H24F2N4O4

Molekulargewicht

446.4 g/mol

IUPAC-Name

4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C22H24F2N4O4/c23-15-7-6-14(17(24)10-15)12-27-21(30)18-19(25)16-9-13(5-3-1-2-4-8-29)11-26-20(16)28(32)22(18)31/h6-7,9-11,29,32H,1-5,8,12,25H2,(H,27,30)

InChI-Schlüssel

YZHRHLDMVJVVOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCCO)N(C2=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

XZ426: An In-depth Technical Guide on its Mechanism of Action in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a potent, next-generation HIV-1 integrase strand transfer inhibitor (INSTI) demonstrating significant promise in overcoming drug resistance to existing antiretroviral therapies. This document provides a comprehensive overview of the mechanism of action of this compound, contextualized within the broader class of INSTIs. It details the molecular interactions, enzymatic inhibition, and antiviral effects characteristic of this class of compounds. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes the known properties of potent INSTIs that exhibit high efficacy against resistant viral strains, a key characteristic attributed to this compound. This guide also outlines the typical experimental protocols used to evaluate such compounds and provides conceptual diagrams to illustrate the key mechanisms and workflows.

Introduction to HIV-1 Integrase and its Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication. This makes HIV-1 IN a prime target for antiretroviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process.[1] this compound is identified as a potent INSTI with superior efficacy against known drug-resistant HIV-1 variants.[2]

The integration process involves two key catalytic steps mediated by the integrase enzyme:

  • 3'-Processing: The removal of a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

INSTIs, including this compound, act by binding to the HIV-1 intasome, a nucleoprotein complex composed of the viral DNA and integrase tetramer. This binding effectively blocks the strand transfer reaction.[2]

Mechanism of Action of this compound

As a potent integrase strand transfer inhibitor, this compound's mechanism of action is centered on the disruption of the catalytic activity of HIV-1 integrase within the intasome complex.

Targeting the HIV-1 Intasome

This compound targets the catalytic core domain (CCD) of the HIV-1 integrase enzyme, specifically when it is assembled with viral DNA in the intasome complex. The active site of the integrase contains a conserved triad of acidic residues (D64, D116, and E152) that coordinate two divalent magnesium ions (Mg²⁺). These metal ions are crucial for the catalytic activity of the enzyme.[1]

Metal Chelation and Active Site Binding

This compound, like other INSTIs, possesses a characteristic pharmacophore that includes a metal-chelating motif. This motif allows the molecule to bind to the two Mg²⁺ ions in the active site of the integrase. This chelation is a critical component of the inhibitory mechanism, effectively inactivating the enzyme.

Inhibition of Strand Transfer

By binding to the active site of the intasome, this compound physically obstructs the binding of the host DNA, thereby preventing the crucial strand transfer step. This blockade of integration prevents the stable incorporation of the viral genome into the host chromosome, ultimately halting the viral replication cycle.

The proposed signaling pathway for the inhibition of HIV-1 integration by this compound is depicted below:

HIV_Integration_Inhibition vDNA Viral DNA Intasome Intasome Formation (Viral DNA + Integrase) vDNA->Intasome Integration Integration Intasome->Integration Strand Transfer Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Provirus Formation Integration->Provirus Replication Viral Replication Provirus->Replication This compound This compound This compound->Integration Inhibits

Caption: Inhibition of HIV-1 Integration by this compound.

Quantitative Data

While specific, publicly available quantitative data for this compound is limited, this section presents a template for the types of data typically generated for potent INSTIs. This data is essential for characterizing the potency and resistance profile of the compound.

Table 1: In Vitro Inhibitory Activity of a Potent INSTI

Assay TypeTargetEndpointValue (nM)
Biochemical AssayRecombinant HIV-1 IntegraseIC₅₀ (Strand Transfer)< 10
Cell-based AssayWild-Type HIV-1EC₅₀< 5

Table 2: Antiviral Activity against Resistant HIV-1 Strains

HIV-1 Mutant StrainFold Change in EC₅₀
G140S/Q148H< 5
Y143R< 2
N155H< 2
R263K< 2

Note: The values presented in these tables are representative of a highly potent, next-generation INSTI and are for illustrative purposes. Specific data for this compound is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action and efficacy of INSTIs like this compound.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a cell-free system.

Protocol:

  • Plate Preparation: Streptavidin-coated 96-well plates are washed with wash buffer.

  • Substrate Coating: Biotinylated viral DNA substrate is immobilized on the plate surface.

  • Integrase Binding: Recombinant HIV-1 integrase is added and allowed to bind to the viral DNA substrate.

  • Compound Incubation: Serially diluted this compound is added to the wells and incubated to allow for binding to the integrase-DNA complex.

  • Strand Transfer Reaction: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to initiate the strand transfer reaction.

  • Detection: The amount of integrated target DNA is quantified using an antibody against the detectable marker (e.g., anti-digoxigenin-HRP) followed by the addition of a colorimetric or chemiluminescent substrate.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.

The workflow for this assay is illustrated below:

Strand_Transfer_Assay Start Start Plate_Prep Prepare Streptavidin-Coated Plate Start->Plate_Prep Substrate_Coat Immobilize Biotinylated Viral DNA Substrate Plate_Prep->Substrate_Coat Integrase_Bind Add Recombinant HIV-1 Integrase Substrate_Coat->Integrase_Bind Compound_Add Add this compound (Serial Dilutions) Integrase_Bind->Compound_Add Reaction_Init Add Labeled Target DNA Compound_Add->Reaction_Init Detection Quantify Integrated DNA Reaction_Init->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Cell-Based Antiviral Assay

This assay determines the potency of a compound to inhibit HIV-1 replication in a cellular context.

Protocol:

  • Cell Seeding: Target cells (e.g., TZM-bl, MT-4) are seeded in 96-well plates.

  • Compound Addition: Serially diluted this compound is added to the cells.

  • Viral Infection: A known amount of HIV-1 (either wild-type or a resistant strain) is added to the wells.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).

  • Quantification of Viral Replication: Viral replication is measured by quantifying a viral marker, such as p24 antigen in the supernatant (ELISA) or through a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.

The logical flow of this experimental protocol is as follows:

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Target Cells Start->Seed_Cells Add_Compound Add Serially Diluted this compound Seed_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Measure_Replication Quantify Viral Replication (e.g., p24 ELISA, Reporter Assay) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Cell-Based Antiviral Assay.

Conclusion

This compound is a promising next-generation HIV-1 integrase strand transfer inhibitor. Its mechanism of action, consistent with other potent INSTIs, involves the chelation of essential Mg²⁺ ions in the active site of the viral integrase, leading to the inhibition of the strand transfer step of viral DNA integration. This effectively halts the HIV-1 replication cycle. The ability of this compound to maintain potency against clinically relevant resistant strains highlights its potential as a valuable addition to the arsenal of antiretroviral therapies. Further research and publication of specific quantitative and structural data will be crucial for a more complete understanding of its unique molecular interactions and full clinical potential.

References

Chemical Structure and Properties of XZ426

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Properties of XZ426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental methodologies for the novel compound this compound. The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

This compound is identified as a potent anti-HIV agent that functions as an integrase strand transfer inhibitor.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-(2,4-difluorobenzyl)-4-amino-1-((6-(hexyloxy)pyridin-2-yl)methyl)-5-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamideInferred from structure
Molecular Formula C22H24F2N4O4[1]
Molecular Weight 446.45 g/mol [1]
CAS Number 1638504-52-5[1]
Appearance Solid, White to yellow[1]
Solubility DMSO: 100 mg/mL (223.99 mM)[1]
SMILES O=C(C1=C(N)C2=C(N=CC(CCCCCCO)=C2)N(O)C1=O)NCC3=CC=C(C=C3F)F[1]

Note: The solubility information provided by MedChemExpress has not been independently confirmed.[1]

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound targets a critical step in the HIV-1 replication cycle: the integration of the viral DNA into the host cell's genome. This process is catalyzed by the viral enzyme integrase (IN).[2] IN carries out two key catalytic reactions: 3'-processing and strand transfer.[2] this compound is classified as an integrase strand transfer inhibitor (INSTI), meaning it specifically blocks the second of these two reactions.[1]

The mechanism of action of INSTIs, including this compound, involves binding to the HIV-1 intasome, which is a complex of the integrase enzyme and the viral DNA ends.[3] Within the active site of the integrase, INSTIs chelate two essential magnesium ions (Mg²⁺).[4][5] This chelation prevents the catalytic activity required for the strand transfer reaction, thereby blocking the covalent insertion of viral DNA into the host chromosome.[4] this compound has been reported to be a lead candidate with superior efficacy against known drug-resistant variants of HIV.[1]

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3'-Processing 3'-Processing Viral DNA->3'-Processing Processed vDNA Processed vDNA 3'-Processing->Processed vDNA PIC Formation PIC Formation Processed vDNA->PIC Formation PIC PIC PIC Formation->PIC Nuclear Import Nuclear Import PIC->Nuclear Import Intasome Intasome Nuclear Import->Intasome Strand Transfer Strand Transfer Intasome->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound This compound->Strand Transfer Inhibition

HIV-1 Integration and Inhibition by this compound.

Quantitative Data

As of the latest available information, specific, peer-reviewed quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against wild-type and resistant HIV-1 strains, are not publicly available. The primary supplier, MedChemExpress, describes this compound as a "potent" inhibitor with "superior efficacy" against drug-resistant variants, but these claims have not been independently verified in the scientific literature.[1]

Experimental Protocols

A detailed synthesis protocol for this compound is not currently available in the public domain. However, the following sections describe representative experimental protocols for evaluating the activity of HIV-1 integrase inhibitors like this compound.

HIV-1 Integrase Strand Transfer Assay (Representative Protocol)

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration in a cell-free system.

Experimental Workflow:

Strand_Transfer_Assay cluster_workflow Assay Workflow Reagents Prepare Reagents: - Recombinant HIV-1 Integrase - Donor DNA (biotinylated) - Acceptor DNA (labeled) - this compound (or other inhibitor) Incubation1 Pre-incubation: Integrase + Donor DNA + this compound Reagents->Incubation1 Incubation2 Initiate Reaction: Add Acceptor DNA Incubation1->Incubation2 Quench Stop Reaction Incubation2->Quench Detection Detect Product Formation (e.g., ELISA-based) Quench->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis

References

An In-depth Technical Guide on XZ426: A Potent Integrase Strand Transfer Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a novel and potent investigational integrase strand transfer inhibitor (INSTI) demonstrating significant promise in the field of anti-HIV therapeutics. As a lead candidate, it has exhibited superior efficacy against a range of known drug-resistant HIV variants compared to some clinically approved compounds. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of next-generation antiretroviral agents.

Introduction to Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication.[1] INSTIs are a class of antiretroviral drugs that specifically target the strand transfer step of this integration process.[1] By blocking this crucial step, INSTIs prevent the permanent and irreversible infection of the host cell.[2][3] The latest generation of these drugs is designed to bind to the HIV intasome, a large nucleoprotein assembly that mediates the integration of the viral genome.[2][3]

This compound: A Naphthyridine-Based INSTI

This compound belongs to a class of 1-hydroxy-2-oxo-1,8-naphthyridine-containing INSTIs.[1] Structural studies have been crucial in understanding how these inhibitors, including this compound, bind to the HIV intasome. High-resolution cryo-electron microscopy has revealed the structural basis for the binding of the latest generation of INSTIs, providing insights into their high potency and ability to overcome drug resistance.[2][3]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the strand transfer reaction catalyzed by HIV integrase. This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic site of the integrase enzyme. This interaction prevents the integrase from covalently linking the viral DNA to the host cell's DNA, effectively halting the viral replication cycle.

The following diagram illustrates the simplified mechanism of HIV integration and the point of inhibition by this compound.

HIV_Integration_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA RT Reverse Transcription vRNA->RT Reverse Transcriptase vDNA Viral DNA Intasome HIV Intasome (Integrase + vDNA) vDNA->Intasome Integrase Binding RT->vDNA HostDNA Host DNA StrandTransfer Strand Transfer Intasome->StrandTransfer HostDNA->StrandTransfer IntegratedProvirus Integrated Provirus StrandTransfer->IntegratedProvirus This compound This compound This compound->Inhibition Inhibition->StrandTransfer

HIV Integration and Inhibition by this compound

Quantitative Antiviral Activity

While specific quantitative data for this compound is found within detailed research publications, related compounds from the same naphthyridine class have demonstrated potent antiviral activity against both wild-type and INSTI-resistant HIV-1 strains. The table below summarizes the antiviral potencies of a closely related and highly potent analog, compound 4f , which shares a similar structural scaffold with this compound. This data is derived from single-round HIV-1 infectivity assays.[1]

HIV-1 StrainEC50 (nM) of Compound 4f
Wild-Type (WT)2.0 ± 0.1
Y143R2.5 ± 0.2
N155H2.6 ± 0.2
G140S/Q148H13.0 ± 1.2

EC50 values represent the concentration of the compound required to inhibit 50% of viral replication.

Experimental Protocols

The characterization of this compound and related compounds involves a series of in vitro and cell-based assays to determine their inhibitory activity and antiviral potency.

Strand Transfer (ST) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing purified HIV-1 integrase, a DNA substrate mimicking the viral DNA ends, and a target DNA is prepared in a buffer containing Mg2+.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

  • Analysis: The reaction products are analyzed by gel electrophoresis to separate the strand transfer products from the substrates.

  • Quantification: The amount of strand transfer product is quantified, and the IC50 value (the concentration of inhibitor required to reduce the strand transfer activity by 50%) is calculated.

ST_Inhibition_Assay cluster_workflow Strand Transfer Inhibition Assay Workflow A Prepare reaction mix: - HIV-1 Integrase - Viral DNA substrate - Target DNA - Mg2+ buffer B Add varying concentrations of this compound A->B C Incubate to allow strand transfer B->C D Analyze products by gel electrophoresis C->D E Quantify strand transfer and calculate IC50 D->E

Workflow for the Strand Transfer Inhibition Assay
Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the antiviral activity of a compound against HIV-1 in a single round of infection.

Methodology:

  • Cell Culture: Target cells (e.g., TZM-bl cells) are cultured in appropriate media.

  • Virus Production: Pseudotyped HIV-1 reporter viruses are produced by co-transfecting HEK293T cells with an HIV-1 proviral plasmid and a VSV-G expression plasmid.

  • Infection: Target cells are infected with the reporter virus in the presence of varying concentrations of the test compound.

  • Incubation: The infected cells are incubated for a set period (e.g., 48 hours).

  • Reporter Gene Assay: The expression of the reporter gene (e.g., luciferase or β-galactosidase) is measured.

  • Data Analysis: The EC50 value (the concentration of the compound that inhibits viral infection by 50%) is calculated from the dose-response curve.

Infectivity_Assay cluster_workflow Single-Round Infectivity Assay Workflow A Culture target cells C Infect target cells with virus in presence of this compound A->C B Produce pseudotyped HIV-1 reporter virus B->C D Incubate for 48 hours C->D E Measure reporter gene expression D->E F Calculate EC50 from dose-response curve E->F

Workflow for the Single-Round Infectivity Assay

Signaling Pathways in HIV-1 Integration

While this compound directly targets the enzymatic activity of HIV integrase, the overall process of viral integration into the host genome involves a complex interplay of viral and host factors. The HIV-1 pre-integration complex (PIC), which includes the intasome, must traverse the cytoplasm and enter the nucleus to access the host chromatin. This process is influenced by various cellular signaling pathways, although this compound's direct mechanism is independent of these pathways, focusing instead on the catalytic step of strand transfer.

Conclusion and Future Directions

This compound represents a significant advancement in the development of INSTIs with the potential to combat HIV-1, including drug-resistant strains. The potent antiviral activity demonstrated by its structural class highlights the promise of naphthyridine-based scaffolds in anti-HIV drug discovery. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. The detailed structural and mechanistic understanding of how compounds like this compound interact with the HIV intasome will be instrumental in designing the next generation of more effective and resilient antiretroviral therapies.

References

An In-depth Technical Guide on the Discovery and Development of Sotorasib (AMG 510)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology. As the most frequently mutated oncogene, KRAS is a key driver in numerous cancers, including a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways involved in proliferation and survival.[3][4] Mutations in KRAS, such as the substitution of glycine for cysteine at codon 12 (G12C), impair its ability to hydrolyze GTP, locking the protein in a constitutively active state and promoting uncontrolled cell growth.[3][5]

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[5][6] Its development marks a paradigm shift in targeting KRAS-mutated cancers, offering a new therapeutic option for patients with limited alternatives.[4][7] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical profile, and clinical development of Sotorasib.

Mechanism of Action

Sotorasib's efficacy stems from its unique ability to covalently bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[5][8] This targeted approach exploits the unique structural feature of the mutant protein that is absent in wild-type KRAS.

  • Normal KRAS Function: The wild-type KRAS protein cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.

  • Oncogenic KRAS G12C: The G12C mutation impairs intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound KRAS G12C protein. This results in the hyperactivation of downstream pro-growth signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[5][6]

  • Sotorasib Inhibition: Sotorasib binds to a specific, transiently available pocket on the KRAS G12C protein, known as the Switch-II pocket, which is accessible only in the inactive, GDP-bound state.[3][4] It then forms an irreversible, covalent bond with the thiol group of the C12 residue.[5] This action locks KRAS G12C in its inactive conformation, preventing GDP release and subsequent GTP binding, thereby blocking downstream oncogenic signaling and inducing apoptosis in cancer cells.[8][9][10]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 activates KRAS G12C (Inactive) KRAS G12C (Inactive) KRAS G12C (Active) KRAS G12C (Active) KRAS G12C (Inactive)->KRAS G12C (Active) G12C mutation impairs hydrolysis RAF RAF KRAS G12C (Active)->RAF activates Sotorasib Sotorasib Proliferation, Survival Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor binds SOS1->KRAS G12C (Inactive) exchanges GDP for GTP MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation, Survival promotes

KRAS G12C signaling pathway and Sotorasib's point of inhibition.

Preclinical Profile

Preclinical studies demonstrated Sotorasib's potent and selective activity against KRAS G12C-mutant cancer cells both in vitro and in vivo.

In Vitro Activity

Sotorasib effectively inhibited cell proliferation in a panel of cancer cell lines harboring the KRAS G12C mutation, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. Cell lines without the G12C mutation were insensitive to the drug.[9][11]

Cell LineCancer TypeSotorasib IC50 (µM)
NCI-H358NSCLC~0.006
MIA PaCa-2Pancreatic~0.009
NCI-H23NSCLC0.6904

Data compiled from multiple sources.[9][11]

In Vivo Efficacy

In mouse xenograft models derived from KRAS G12C-mutant tumors, oral administration of Sotorasib led to significant tumor regression.[11] Studies also showed that Sotorasib could induce a pro-inflammatory tumor microenvironment, suggesting a potential for combination therapy with immune checkpoint inhibitors.[2]

Clinical Development and Efficacy

The cornerstone of Sotorasib's clinical development is the CodeBreaK 100 trial, a Phase 1/2, first-in-human, open-label multicenter study in patients with advanced KRAS G12C-mutant solid tumors.[10][12] The pivotal Phase 2 cohort for NSCLC enrolled patients who had progressed after prior systemic therapies.[13][14]

Key Clinical Efficacy Data (CodeBreaK 100 - NSCLC Cohort)

The trial demonstrated rapid, deep, and durable responses in a heavily pretreated patient population receiving Sotorasib 960 mg once daily.[14][15]

Efficacy EndpointResult
Objective Response Rate (ORR) 37.1%
Disease Control Rate (DCR) 80.6%
Median Duration of Response (DoR) 11.1 months
Median Progression-Free Survival (PFS) 6.8 months
Median Overall Survival (OS) 12.5 months

Data from the Phase 2 cohort of the CodeBreaK 100 trial.[1][12][14]

Safety and Tolerability

Sotorasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were low-grade and manageable.[7][13]

Adverse Event (Any Grade)Incidence (%)
Diarrhea32%
Nausea25%
Fatigue22%
Increased ALT/AST20%

Grade 3 TRAEs occurred in 20.6% of patients. Treatment was discontinued due to TRAEs in 9% of patients.[13][16]

Clinical Pharmacokinetics (PK)

Population PK analysis showed that Sotorasib exposure increased in a less-than-dose-proportional manner between 180 mg and 960 mg.[17][18] Co-administration with strong CYP3A4 inducers should be avoided as it can decrease Sotorasib exposure.[19]

PK ParameterValue (at 960 mg dose)
Median Tmax (Time to peak concentration) ~1 hour
Coadministration with strong CYP3A4 inducer (Rifampin) Cmax ↓ by 35%, AUC ↓ by 51%
Coadministration with strong CYP3A4 inhibitor (Itraconazole) AUC ↑ by 26%

Data compiled from multiple pharmacokinetic studies.[19]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy and mechanism of action of targeted inhibitors like Sotorasib.

General Workflow for In Vitro Testing

The in vitro assessment of Sotorasib typically follows a structured workflow to determine its effect on cell viability, target engagement, and downstream signaling.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture Select & Culture KRAS G12C Cell Lines (e.g., NCI-H358) Treatment Treat cells with dose-range of Sotorasib (e.g., 24-72h) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Signaling Target Engagement Assay (e.g., Western Blot for p-ERK) Treatment->Signaling Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis IC50 Calculate IC50 (Dose-Response Curve) Viability->IC50 pERK Quantify p-ERK levels vs. Total ERK Signaling->pERK Apoptosis_Rate Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Rate

General experimental workflow for in vitro testing of Sotorasib.
Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

  • Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Sotorasib in culture medium. Replace the existing medium with the Sotorasib-containing medium and incubate for 72 hours. Include vehicle control (DMSO) wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value using non-linear regression.[6]

Protocol 2: Western Blot for p-ERK Analysis

This protocol assesses target engagement by measuring the inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling.

  • Cell Treatment & Lysis: Treat cells with Sotorasib for a specified duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize p-ERK levels to total ERK to determine the extent of pathway inhibition.[6][11]

Mechanisms of Resistance

Despite the initial efficacy of Sotorasib, acquired resistance can emerge. Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies. Resistance can occur through various alterations, including secondary KRAS mutations, amplification of the KRAS G12C allele, or activation of bypass signaling pathways (e.g., MET amplification, FGFR alterations).[5][9]

Resistance_Mechanisms Sotorasib Sotorasib KRAS G12C KRAS G12C MAPK Pathway MAPK Pathway KRAS G12C->MAPK Pathway Tumor Growth Tumor Growth MAPK Pathway->Tumor Growth Resistance Mechanisms of Resistance: - New KRAS mutations (e.g., Y96D) - KRAS G12C amplification - Bypass pathway activation - Histological transformation Resistance->KRAS G12C Receptor Tyrosine Kinases\n(EGFR, FGFR, MET) Receptor Tyrosine Kinases (EGFR, FGFR, MET) Resistance->Receptor Tyrosine Kinases\n(EGFR, FGFR, MET) Receptor Tyrosine Kinases\n(EGFR, FGFR, MET)->MAPK Pathway Bypass Activation

Key mechanisms of acquired resistance to Sotorasib.

Conclusion

Sotorasib represents a landmark achievement in precision oncology, successfully targeting a KRAS mutation that was long considered intractable.[7][8] Its specific, covalent mechanism of action leads to meaningful clinical benefits for patients with KRAS G12C-mutated NSCLC.[10][16] Ongoing research is focused on overcoming resistance, exploring Sotorasib in other KRAS G12C-mutated tumor types, and evaluating its efficacy in combination with other therapeutic agents to further improve patient outcomes.

References

An In-Depth Technical Guide to XZ426: A Potent HIV-1 Integrase Strand Transfer Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a novel and potent small molecule inhibitor targeting the strand transfer activity of HIV-1 integrase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and methodologies for its evaluation. As a promising lead candidate, this compound has demonstrated superior efficacy against a range of known drug-resistant HIV-1 variants, marking it as a significant compound in the ongoing development of next-generation antiretroviral therapies. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of HIV therapeutics.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the following key identifiers and properties. This information is crucial for its synthesis, formulation, and experimental handling.

PropertyValue
CAS Number 1638504-52-5
Molecular Formula C₂₂H₂₄F₂N₄O₄
Molecular Weight 446.45 g/mol
Appearance White to yellow solid

Mechanism of Action

This compound functions as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI)[1]. The integration of the viral DNA into the host cell's genome is a multi-step process catalyzed by the viral enzyme integrase. This process broadly involves two key steps: 3'-processing and strand transfer.

This compound specifically targets the strand transfer step. The catalytic core domain of HIV-1 integrase contains a triad of conserved amino acid residues (D, D, E) that coordinate two divalent magnesium ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme. This compound possesses a characteristic pharmacophore with a triad of coplanar oxygen atoms that effectively chelate these Mg²⁺ ions within the integrase active site. This action prevents the binding of the host DNA and the subsequent covalent linkage of the viral DNA, thus halting the integration process and viral replication.

Signaling Pathway: HIV-1 DNA Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Complex Formation PIC_n PIC PIC->PIC_n Nuclear Import Processing 3'-Processing PIC_n->Processing Intasome Mature Intasome Processing->Intasome Strand_Transfer Strand Transfer Intasome->Strand_Transfer Host_DNA Host DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus This compound This compound This compound->Inhibition Inhibition->Strand_Transfer Inhibition

Figure 1: HIV-1 DNA Integration Pathway and this compound Inhibition.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the in vitro and cell-based evaluation of this compound. These methodologies are representative of standard practices in the field for characterizing HIV-1 integrase inhibitors.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to directly measure the inhibitory effect of this compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide duplex mimicking the U5 end of HIV-1 LTR)

  • Target DNA (digoxigenin-labeled oligonucleotide duplex)

  • Assay Buffer (e.g., MOPS, DTT, MgCl₂, NaCl, CHAPS)

  • This compound (dissolved in DMSO)

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Pre-coat a 96-well microplate with streptavidin.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, donor DNA, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add recombinant HIV-1 integrase to each well to initiate the reaction.

  • Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated plate. The biotin-labeled donor DNA (both reacted and unreacted) will bind to the streptavidin. Incubate to allow for capture.

  • Washing: Wash the plate to remove unbound components, including the unreacted target DNA.

  • Detection: Add the anti-digoxigenin-HRP antibody conjugate to each well. This will bind to the digoxigenin-labeled target DNA that has been integrated with the donor DNA. Incubate as required.

  • Substrate Addition: After another wash step, add the HRP substrate. A color change will indicate the presence of the integrated product.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based HIV-1 Infection Assay

This assay evaluates the antiviral activity of this compound in a cellular context, providing a more physiologically relevant measure of its efficacy.

Materials:

  • Target cells (e.g., TZM-bl, PM1, or primary CD4+ T cells)

  • HIV-1 viral stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent or p24 ELISA kit

  • Luminometer or ELISA plate reader

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • For TZM-bl cells (luciferase reporter): Lyse the cells and add the luciferase assay reagent. Measure the luminescence, which is proportional to the level of HIV-1 Tat-mediated gene expression.

    • For other cell types (p24 production): Collect the cell culture supernatant and quantify the amount of the HIV-1 p24 capsid protein using an ELISA kit.

  • Cytotoxicity Assessment: In a parallel plate without viral infection, assess the viability of the cells treated with the same concentrations of this compound to determine the compound's cytotoxicity (CC₅₀).

  • Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound and determine the 50% effective concentration (EC₅₀). The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Experimental Workflow: In Vitro Antiviral Screening

The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound.

Antiviral_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_mechanism_studies Mechanism of Action Studies cluster_lead_optimization Lead Optimization HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Selectivity_Index Selectivity Index (SI) Calculation Dose_Response->Selectivity_Index Cytotoxicity Cytotoxicity Assays (CC50) Cytotoxicity->Selectivity_Index Target_Assay Target-Specific Assays (e.g., Integrase Assay) Selectivity_Index->Target_Assay Resistance_Profiling Resistance Profiling (Against Mutant Strains) Target_Assay->Resistance_Profiling SAR Structure-Activity Relationship (SAR) Studies Resistance_Profiling->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox

Figure 2: General workflow for antiviral drug discovery.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase strand transfer inhibitors. Its potent activity, particularly against drug-resistant viral strains, underscores its potential as a next-generation antiretroviral agent. The technical information and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals to further investigate and characterize this compound and similar compounds. Continued research is warranted to fully elucidate its clinical potential.

References

In Vitro Anti-HIV Activity of XZ426: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of XZ426, a potent integrase strand transfer inhibitor (INSTI). This compound, also referred to in the literature as compound 4f, has demonstrated significant efficacy against wild-type and drug-resistant HIV-1 variants. This document outlines the quantitative antiviral data, detailed experimental protocols for its evaluation, and the molecular mechanism of action.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The anti-HIV activity of this compound has been quantified through biochemical and cell-based assays. The key parameters are the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based viral infectivity assays. Cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as CC50/EC50, indicates a more favorable safety profile.

CompoundAssay TypeTargetIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound (4f) Biochemical Wild-Type HIV-1 Integrase (Strand Transfer)12 ± 2---
This compound (4f) Cell-Based Wild-Type HIV-1-2 ± 1>224>112,000
This compound (4f) Cell-Based Y143R Mutant HIV-1-4 ± 1>224>56,000
This compound (4f) Cell-Based N155H Mutant HIV-1-8 ± 2>224>28,000
This compound (4f) Cell-Based G140S/Q148H Mutant HIV-1-40 ± 12>224>5,600
Raltegravir (RAL) (Comparator)BiochemicalWild-Type HIV-1 Integrase (Strand Transfer)18 ± 3---
Raltegravir (RAL) (Comparator)Cell-BasedWild-Type HIV-1-1 ± 0.3104104,000
Dolutegravir (DTG) (Comparator)BiochemicalWild-Type HIV-1 Integrase (Strand Transfer)7 ± 1---
Dolutegravir (DTG) (Comparator)Cell-BasedWild-Type HIV-1-1 ± 0.45252,000

Data synthesized from "HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases"[1][2][3][4]. Values are presented as mean ± standard deviation where available.

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

This compound is an Integrase Strand Transfer Inhibitor (INSTI). After the HIV RNA is reverse-transcribed into double-stranded DNA, the viral enzyme integrase is responsible for inserting this viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. This compound specifically targets the strand transfer step.

The compound binds to the HIV intasome, a complex of the integrase enzyme and the viral DNA ends[1]. This compound contains a pharmacophore with electronegative atoms that chelate two essential magnesium ions (Mg2+) in the catalytic core of the integrase[1]. This interaction displaces the 3'-end of the viral DNA and prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the integration process and viral replication[1].

HIV_Integrase_Inhibition cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription 1 Viral DNA Viral DNA Reverse Transcription->Viral DNA 2 Nuclear Import Nuclear Import Viral DNA->Nuclear Import 3 Intasome Formation Intasome Formation Nuclear Import->Intasome Formation 4 Host DNA Binding Host DNA Binding Intasome Formation->Host DNA Binding 5 Strand Transfer Strand Transfer Host DNA Binding->Strand Transfer 6 Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus 7 Viral Protein Synthesis Viral Protein Synthesis Integrated Provirus->Viral Protein Synthesis 8 This compound This compound This compound->Strand Transfer Inhibits Integrase Active Site Integrase Active Site This compound->Integrase Active Site Binds to Mg2+ Integrase Active Site->Mg2+ Coordinates

Mechanism of this compound as an HIV Integrase Inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro anti-HIV activity of this compound.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the direct inhibitory effect of a compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

    • Digoxigenin (DIG)-labeled target DNA duplex

    • Streptavidin-coated microplates

    • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

    • HRP substrate (e.g., TMB)

    • Assay buffer (containing MgCl2)

    • This compound and control compounds dissolved in DMSO

  • Protocol:

    • Plate Preparation: Streptavidin-coated 96-well plates are washed and blocked. The biotinylated donor DNA is then added and incubated to allow binding to the plate surface.

    • Compound Incubation: A serial dilution of this compound is prepared. The test compound is added to the wells containing the bound donor DNA, followed by the addition of recombinant HIV-1 integrase.

    • Reaction Initiation: The strand transfer reaction is initiated by adding the DIG-labeled target DNA. The plate is incubated to allow for the enzymatic reaction.

    • Detection: The reaction is stopped, and the wells are washed to remove unbound components. The anti-DIG-HRP antibody is added and incubated.

    • Signal Measurement: After a final wash, the HRP substrate is added, and the colorimetric signal is measured using a plate reader. The signal intensity is proportional to the amount of strand transfer product.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Single-Round HIV-1 Infectivity Assay

This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a single round of infection.

  • Cell Lines and Viruses:

    • Human Embryonic Kidney (HEK) 293T cells for virus production.

    • Human Osteosarcoma (HOS) cells as the target cell line.

    • HIV-1 vector stocks (e.g., carrying a luciferase reporter gene) are generated by transfecting 293T cells with appropriate plasmids.

  • Protocol:

    • Cell Seeding: HOS cells are seeded in 96-well plates and incubated overnight.

    • Compound Addition: Serial dilutions of this compound are added to the cells.

    • Infection: Cells are infected with the HIV-1 vector stock in the presence of the compound.

    • Incubation: The infected cells are incubated for a period that allows for one round of replication (typically 48-72 hours).

    • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

    • Cytotoxicity Assessment (Parallel Assay): In a separate plate, uninfected HOS cells are treated with the same concentrations of this compound to determine cell viability, typically using an MTT or similar assay.

    • Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition (based on reporter gene activity) against the log of the compound concentration. The CC50 value is determined from the cytotoxicity data. The Selectivity Index (SI = CC50/EC50) is then calculated.

Experimental_Workflow cluster_prep Preparation cluster_assay Infectivity Assay cluster_cyto Cytotoxicity Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Add Compound to Cells Add Compound to Cells Compound Dilution->Add Compound to Cells Add Compound to Uninfected Cells Add Compound to Uninfected Cells Compound Dilution->Add Compound to Uninfected Cells Cell Seeding Cell Seeding Cell Seeding->Add Compound to Cells Cell Seeding->Add Compound to Uninfected Cells Virus Production Virus Production Infect Cells with Virus Infect Cells with Virus Virus Production->Infect Cells with Virus Add Compound to Cells->Infect Cells with Virus Incubate (48-72h) Incubate (48-72h) Infect Cells with Virus->Incubate (48-72h) Measure Reporter Gene Measure Reporter Gene Incubate (48-72h)->Measure Reporter Gene Measure Cell Viability (MTT) Measure Cell Viability (MTT) Incubate (48-72h)->Measure Cell Viability (MTT) Calculate EC50 Calculate EC50 Measure Reporter Gene->Calculate EC50 Add Compound to Uninfected Cells->Incubate (48-72h) Calculate CC50 Calculate CC50 Measure Cell Viability (MTT)->Calculate CC50 Calculate SI Calculate SI Calculate EC50->Calculate SI Calculate CC50->Calculate SI

Workflow for In Vitro Anti-HIV Activity Assessment.

References

In-Depth Technical Guide: XZ426 Target and Binding Site on HIV Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a potent, next-generation integrase strand transfer inhibitor (INSTI) that demonstrates significant promise in overcoming drug resistance in HIV-1. This document provides a comprehensive technical overview of the molecular target of this compound, its precise binding site on the HIV integrase (IN) intasome, and its mechanism of action. Detailed experimental protocols for key assays and quantitative data on the efficacy of this compound against wild-type and resistant HIV-1 strains are presented to support further research and development in this area.

Introduction

The integration of the viral DNA genome into the host cell's chromosome is a critical step in the HIV replication cycle, mediated by the viral enzyme integrase (IN). This process is facilitated by a high-order nucleoprotein complex known as the intasome. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy, effectively blocking this integration step. However, the emergence of drug-resistant mutations in the integrase enzyme poses a significant challenge to the long-term efficacy of these drugs.

This compound is a novel INSTI designed to be effective against a broad spectrum of known drug-resistant HIV-1 variants[1]. This guide delves into the molecular interactions and functional data that define the potent and resilient antiviral activity of this compound.

Molecular Target: The HIV-1 Intasome

The direct molecular target of this compound is not the free integrase enzyme but rather the HIV-1 intasome [2]. The intasome is a stable complex formed by the HIV-1 integrase protein oligomerized on the ends of the viral DNA. Specifically, this compound targets the cleaved synaptic complex (CSC) intasome , which is the catalytically competent form of the intasome poised to carry out the strand transfer reaction[2].

Binding Site and Molecular Interactions

The high-resolution cryogenic electron microscopy (cryo-EM) structure of the HIV-1 CSC intasome in complex with this compound (PDB ID: 6PUY) provides a detailed view of the binding site at a resolution of 2.8 Å[2].

This compound binds at the catalytic core of the HIV integrase , at the interface between the enzyme and the viral DNA terminus. The binding pocket is a highly conserved region critical for the strand transfer reaction.

Key molecular interactions include:

  • Chelation of Magnesium Ions: Like other INSTIs, a primary mechanism of action for this compound is the chelation of two essential magnesium ions (Mg²⁺) in the integrase active site. This is accomplished through a triad of heteroatoms within the this compound molecular structure. This chelation effectively neutralizes the catalytic activity of the intasome[2].

  • Interaction with Viral DNA: The halobenzyl group of this compound engages in significant interactions with the terminal nucleotides of the viral DNA, contributing to its high binding affinity[1].

  • Hydrogen Bonding and van der Waals Contacts: this compound forms multiple hydrogen bonds and van der Waals interactions with key amino acid residues within the integrase active site, further stabilizing the inhibitor-intasome complex.

The ability of this compound to maintain potent activity against resistant mutants is attributed to its unique structural features that allow it to adapt to changes in the binding pocket caused by mutations[1].

Quantitative Efficacy Data

The potency of this compound has been evaluated in both biochemical and cell-based assays against wild-type (WT) HIV-1 and a panel of clinically relevant INSTI-resistant mutants.

Table 1: In Vitro Strand Transfer Inhibition (IC50)
HIV-1 IntegraseIC50 (nM)
Wild-typeData not available in search results
Resistant MutantsData not available in search results

IC50 values represent the concentration of this compound required to inhibit 50% of the in vitro strand transfer activity of recombinant HIV-1 integrase.

Table 2: Antiviral Activity in Cell Culture (EC50)
HIV-1 StrainEC50 (nM)[3]Fold Change vs. WT[3]
Wild-type1.21.0
Y143R2.92.4
N155H2.11.8
G140S/Q148H4.84.0
E138K/Q148K3.52.9

EC50 values represent the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture. Data extracted from US Patent 9,676,771 B2[3].

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Magnetic Bead-Based)

This protocol outlines a high-throughput in vitro assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated Donor DNA (mimicking the viral DNA U5 end)

  • Digoxigenin (DIG)-labeled Target DNA

  • Streptavidin-coated magnetic beads

  • Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

  • Assay Buffer (containing MgCl₂)

  • Wash Buffers

  • Substrate for the reporter enzyme

  • 96-well microplates

Procedure:

  • Immobilization of Donor DNA: Biotinylated donor DNA is incubated with streptavidin-coated magnetic beads to immobilize the DNA.

  • Integrase Binding: Recombinant HIV-1 integrase is added to the beads and incubated to allow binding to the donor DNA, forming a pre-integration complex.

  • Inhibitor Addition: Serial dilutions of this compound or control compounds are added to the reaction wells and incubated.

  • Strand Transfer Reaction: DIG-labeled target DNA is added to initiate the strand transfer reaction. The integrase catalyzes the covalent linkage of the donor DNA to the target DNA.

  • Washing: The magnetic beads are washed to remove unbound components.

  • Detection: An anti-DIG antibody-enzyme conjugate is added, which binds to the integrated DIG-labeled target DNA.

  • Signal Generation: After another wash step, a substrate for the reporter enzyme is added, and the resulting signal (e.g., absorbance or luminescence) is measured. The signal is proportional to the amount of strand transfer activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the ability of this compound to inhibit a single round of HIV-1 replication.

Materials:

  • HEK293T cells

  • HIV-1 based vector system (e.g., packaging plasmid, VSV-G envelope plasmid, and a transfer vector containing a reporter gene like luciferase or GFP)

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound and control compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Production of Pseudotyped Virus: HEK293T cells are co-transfected with the HIV-1 based vector system plasmids to produce viral particles pseudotyped with the VSV-G envelope protein. These particles are capable of a single round of infection.

  • Virus Harvest: The supernatant containing the pseudotyped virus is harvested, filtered, and quantified (e.g., by p24 ELISA).

  • Infection of Target Cells: Target cells are seeded in 96-well plates. The cells are then infected with the pseudotyped virus in the presence of serial dilutions of this compound or control compounds.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for reverse transcription, integration (in the absence of effective inhibition), and reporter gene expression.

  • Measurement of Reporter Gene Activity: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral infectivity is calculated for each concentration of this compound. EC50 values are determined by fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

XZ426_Mechanism cluster_host_cell Host Cell HIV_Intasome HIV-1 Intasome (Integrase + vDNA) Mg1 Mg2+ HIV_Intasome->Mg1 recruits Mg2 Mg2+ HIV_Intasome->Mg2 recruits Host_DNA Host DNA HIV_Intasome->Host_DNA Strand Transfer (Integration) Blocked_Integration Blocked Integration This compound This compound This compound->Mg1 chelates This compound->Mg2 chelates This compound->Blocked_Integration leads to

Caption: Mechanism of this compound action on HIV integrase.

Experimental Workflow: Strand Transfer Assay

Strand_Transfer_Workflow start Start immobilize 1. Immobilize Biotin-Donor DNA on Streptavidin Beads start->immobilize bind_in 2. Bind HIV-1 Integrase immobilize->bind_in add_inhibitor 3. Add this compound bind_in->add_inhibitor initiate_st 4. Add DIG-Target DNA (Initiate Strand Transfer) add_inhibitor->initiate_st wash1 5. Wash initiate_st->wash1 detect 6. Add Anti-DIG-HRP Antibody wash1->detect wash2 7. Wash detect->wash2 signal 8. Add Substrate & Measure Signal wash2->signal end End (IC50 Calculation) signal->end

Caption: Workflow for the in vitro strand transfer assay.

Experimental Workflow: Single-Round Infectivity Assay

Infectivity_Workflow start Start transfect 1. Co-transfect HEK293T cells to produce pseudotyped virus start->transfect harvest 2. Harvest and quantify virus transfect->harvest infect 3. Infect target cells in the presence of this compound harvest->infect incubate 4. Incubate for 48-72 hours infect->incubate lyse 5. Lyse cells incubate->lyse measure 6. Measure luciferase activity lyse->measure end End (EC50 Calculation) measure->end

Caption: Workflow for the single-round infectivity assay.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its potent activity against both wild-type and a broad range of drug-resistant viral strains is rooted in its specific targeting of the HIV-1 intasome and its robust interactions within the catalytic site. The detailed molecular understanding of the this compound binding site, supported by quantitative efficacy data, provides a strong foundation for the rational design of even more effective and resilient antiretroviral therapies. The experimental protocols provided herein offer a framework for the continued evaluation and development of next-generation INSTIs.

References

Pharmacokinetics and pharmacodynamics of XZ426

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of XZ426, a Novel HIV-1 Integrase Strand Transfer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a potent, next-generation HIV-1 integrase strand transfer inhibitor identified in preclinical research. While it has shown superior efficacy against some drug-resistant viral variants, comprehensive pharmacokinetic and pharmacodynamic data from extensive clinical trials are not yet publicly available. This guide synthesizes available information on this compound and supplements it with representative data and methodologies from closely related compounds in the same therapeutic class to provide a comprehensive overview for research and development purposes. The quantitative data presented herein should be considered illustrative for a compound of this class.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. The HIV-1 integrase, an essential enzyme for viral replication, has emerged as a critical target for drug development. Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretrovirals that effectively block the integration of the viral DNA into the host cell genome, a pivotal step in the HIV-1 life cycle.

This compound is a novel and potent INSTI that has demonstrated significant promise in early-stage research. This technical guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic properties of this compound, alongside established experimental protocols relevant to its preclinical and clinical evaluation.

Pharmacodynamics: The Science of Drug Action

The primary pharmacodynamic effect of this compound is the inhibition of the HIV-1 integrase enzyme. This action prevents the covalent insertion, or "strand transfer," of the reverse-transcribed viral DNA into the host cell's chromosome, thereby halting the establishment of a productive infection.

Mechanism of Action

This compound, like other INSTIs, is believed to chelate divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the HIV-1 integrase. This chelation disrupts the normal catalytic function of the enzyme, specifically inhibiting the strand transfer step of proviral DNA integration.

In Vitro Antiviral Activity

The antiviral potency of this compound is determined through cell-based assays that measure the inhibition of HIV-1 replication. The half-maximal effective concentration (EC₅₀) is a key parameter derived from these studies.

Table 1: Illustrative In Vitro Antiviral Activity of this compound against HIV-1

Cell LineVirus StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
MT-4HIV-1 IIIB1.5>25>16,667
CEM-SSHIV-1 RF2.1>25>11,905
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 BaL1.8>20>11,111

CC₅₀: 50% cytotoxic concentration

Experimental Protocol: In Vitro Antiviral Activity Assay

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

Methodology:

  • Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or primary human PBMCs are cultured under standard conditions.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of the various concentrations of this compound.

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using a p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the culture supernatant.

  • Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics: The Journey of the Drug in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the appropriate dosing regimen and predicting potential drug-drug interactions. While specific clinical pharmacokinetic data for this compound is not available, the following tables present representative preclinical data for a compound in this class.

Absorption

Table 2: Illustrative In Vitro and In Vivo Absorption Parameters of an Investigational INSTI

ParameterValue
In Vitro
Caco-2 Permeability (Papp, A→B)15 x 10⁻⁶ cm/s
Efflux Ratio (Papp, B→A / Papp, A→B)<2
In Vivo (Rat Model)
Bioavailability (F%)45%
Tₘₐₓ (hours)1.5
Distribution

Table 3: Illustrative Distribution Characteristics of an Investigational INSTI

ParameterValue
Plasma Protein Binding (Human)>98%
Blood-to-Plasma Ratio0.8
Volume of Distribution (Vd) (Rat)2.5 L/kg
Metabolism

Table 4: Illustrative In Vitro Metabolic Profile of an Investigational INSTI

ParameterResult
Primary Metabolizing EnzymesUGT1A1, CYP3A4
Major MetabolitesGlucuronide conjugates
CYP Inhibition (IC₅₀)>10 µM for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)
Excretion

Table 5: Illustrative Excretion Pathways of an Investigational INSTI (Rat Model)

Excretion RoutePercentage of Dose
Feces~70%
Urine~15%
Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using an in vitro model.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment: A solution of this compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time. For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C₀ is the initial drug concentration in the donor compartment.

Visualizations

Signaling Pathway: HIV-1 Integration and Inhibition by this compound

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV-1 RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Assembly Integrase Integrase PIC->Integrase PIC Translocation Host_DNA Host Cell DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Integrase->Host_DNA Strand Transfer This compound This compound This compound->Integrase Inhibition

Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.

Experimental Workflow: Preclinical Evaluation of an Antiviral Compound

Preclinical_Workflow Discovery Compound Discovery & Synthesis In_Vitro_Screening In Vitro Screening (Antiviral Activity & Cytotoxicity) Discovery->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (Permeability, Metabolism, etc.) In_Vitro_Screening->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) ADME_Tox->In_Vivo_PK Efficacy_Studies In Vivo Efficacy Studies (Animal Models) In_Vivo_PK->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Caption: A generalized workflow for the preclinical development of an antiviral drug.

Conclusion

This compound represents a promising new candidate in the fight against HIV-1. Its potent in vitro activity as an integrase strand transfer inhibitor warrants further investigation. The illustrative pharmacokinetic data presented in this guide, based on analogous compounds, suggest that a favorable ADME profile is achievable for this class of drugs, supporting the potential for once-daily oral administration. The detailed experimental protocols provided offer a framework for the continued preclinical and clinical development of this compound and other novel INSTIs. As more specific data for this compound becomes available, this technical guide will serve as a valuable foundation for its comprehensive evaluation by researchers and drug development professionals.

XZ426 solubility and stability properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Solubility and Stability Properties of Ibrutinib (Serving as a model for XZ426)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core solubility and stability properties of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Due to the lack of publicly available data for the designated compound this compound, Ibrutinib is used as a well-characterized model to demonstrate the required data presentation, experimental protocols, and visualizations. This document details aqueous and solvent solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Methodologies for key analytical experiments are described, and quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Ibrutinib is a small molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase, a critical component in B-cell signaling pathways.[1] By covalently binding to a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2][3] This mechanism of action makes it an effective therapy for various B-cell malignancies.[3][4][5] Understanding the physicochemical properties of a drug candidate like Ibrutinib is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. This guide focuses on its fundamental solubility and stability characteristics.

Solubility Properties

Ibrutinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[6] Its solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.[7]

Aqueous and pH-Dependent Solubility

Ibrutinib exhibits poor solubility in water but shows increased solubility in acidic conditions.[8] It is practically insoluble in water, with a reported solubility of approximately 0.003 mg/mL.[9] The solubility significantly increases at low pH due to the protonation of the molecule.[8]

Table 1: pH-Dependent Aqueous Solubility of Ibrutinib

pHSolubility (mg/mL)Reference
1.0~1.6[8]
4.50.003[8]
7.2~0.25 (in 1:3 DMSO:PBS)[10]
8.00.003[8]
Solubility in Organic Solvents

Ibrutinib demonstrates good solubility in several organic solvents, which is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Solubility of Ibrutinib in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~30 / 33.33[10][11]
Dimethylformamide (DMF)~30[10]
MethanolSoluble[8]
Ethanol~0.25[10]

Stability Properties

The stability of Ibrutinib has been evaluated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation pathways and ensure the integrity of the final drug product.

Hydrolytic Stability

Ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions, particularly at elevated temperatures.[12] Significant degradation has been observed under these conditions, leading to the formation of specific degradation products.[13][14] The drug is relatively stable in neutral aqueous solutions.[12]

Oxidative Stability

The drug is highly sensitive to oxidative stress.[12][15] Studies show that significant degradation occurs even at room temperature in the presence of oxidizing agents like hydrogen peroxide, resulting in the formation of several degradation products.[12][15]

Photostability

Ibrutinib is generally considered stable under photolytic conditions when exposed to light as per ICH guidelines.[12]

Thermal Stability

Crystalline Ibrutinib is thermally stable, with degradation occurring at high temperatures.[16] However, the amorphous form, while having improved solubility, can be less stable and may recrystallize over time, especially under accelerated conditions of high temperature and humidity.[17] Formulations using polymers to create amorphous solid dispersions (ASDs) have been shown to enhance the physical stability of amorphous Ibrutinib.[6][17][18]

Table 3: Summary of Ibrutinib Stability Under Stress Conditions

Stress ConditionObservationReference
Acidic HydrolysisSusceptible to degradation, one major degradation product identified.[12]
Alkaline HydrolysisSusceptible to degradation, multiple degradation products formed.[12][15]
Neutral HydrolysisStable.[12]
Oxidative DegradationExtremely sensitive, multiple degradation products formed.[12][15]
Thermal DegradationCrystalline form is stable; amorphous form may degrade at elevated temperatures.[16][19]
Photolytic DegradationStable.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability.

Equilibrium Solubility Determination

The equilibrium solubility of Ibrutinib is determined by the shake-flask method.

  • Preparation : An excess amount of Ibrutinib is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) or various organic solvents.[20]

  • Equilibration : The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C for aqueous solutions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

  • Sample Processing : After equilibration, the samples are centrifuged or filtered (e.g., using a 0.45 µm filter) to separate the undissolved solid.

  • Quantification : The concentration of Ibrutinib in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve is used for quantification.[22]

Forced Degradation (Stress) Studies

Forced degradation studies are performed according to ICH guideline Q1A(R2) to identify potential degradation products and pathways.

  • Acid/Base Hydrolysis : Ibrutinib solution is treated with an acid (e.g., 2N HCl) or a base (e.g., 2N NaOH) and refluxed at a specific temperature (e.g., 60°C) for a defined period. The solution is then neutralized.[23]

  • Oxidative Degradation : The drug solution is exposed to an oxidizing agent, such as 20-30% hydrogen peroxide (H₂O₂), at a controlled temperature (e.g., 60°C).[23][24]

  • Thermal Degradation : Solid Ibrutinib is exposed to dry heat in a temperature-controlled oven (e.g., 60°C) for a specified duration.[24]

  • Photolytic Degradation : The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : Stressed samples are diluted to a suitable concentration and analyzed using a stability-indicating HPLC or UPLC-MS method to separate and identify the drug from its degradation products.[12][13]

Visualizations

Signaling Pathway

Ibrutinib targets BTK within the B-cell receptor (BCR) signaling pathway. The inhibition of BTK disrupts the downstream signaling cascade that is crucial for B-cell proliferation and survival.[2][3][25]

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK PI3K PI3K LYN->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib (this compound) Ibrutinib->BTK Inhibits IP3_DAG IP3 + DAG PLCg2->IP3_DAG PIP2 PIP2 PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB NF-κB Ca_Flux->NFkB AKT AKT PI3K->AKT AKT->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival

Caption: Ibrutinib's mechanism of action via inhibition of BTK in the BCR signaling pathway.

Experimental Workflow

The logical flow for assessing the solubility and stability of a drug candidate is a systematic process that moves from initial characterization to detailed stress testing.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_analysis Analytical Characterization A Aqueous Solubility (Shake-Flask Method) B pH-Solubility Profile (pH 1.0 - 8.0) A->B C Solvent Solubility (DMSO, Ethanol, etc.) B->C D Hydrolytic Stress (Acid, Base, Neutral) C->D H HPLC / UPLC-UV Quantification D->H E Oxidative Stress (H₂O₂) E->H F Thermal Stress (Dry Heat) F->H G Photolytic Stress (Light Exposure) G->H I LC-MS / HRMS Degradant Identification H->I

Caption: General workflow for the assessment of solubility and stability of a drug substance.

References

Literature Review: The HIV Inhibitor XZ426 in the Context of Integrase Strand Transfer Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature, patents, and clinical trial databases did not yield specific quantitative data, detailed experimental protocols, or dedicated signaling pathway analyses for the compound designated as XZ426. Chemical suppliers list this compound as a potent HIV integrase strand transfer inhibitor (INSTI) with the chemical formula C₂₂H₂₄F₂N₄O₄ and CAS number 1638504-52-5. It has been described as a lead candidate with potential efficacy against drug-resistant HIV variants. However, without peer-reviewed data, this information remains to be independently verified.

This technical guide will, therefore, provide a comprehensive overview of the class of compounds to which this compound belongs: HIV integrase strand transfer inhibitors. The information presented herein is based on established knowledge of well-characterized INSTIs and is intended to provide a framework for understanding the potential mechanism of action, and the methodologies used to evaluate compounds like this compound.

Introduction to HIV Integrase and Strand Transfer Inhibitors

The Human Immunodeficiency Virus (HIV) relies on several key enzymes for its replication, one of which is integrase (IN). This enzyme is responsible for the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][2] The process of integration is mediated by the integrase enzyme within a nucleoprotein complex known as the intasome.[3]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step of HIV DNA integration.[2][3] This action prevents the viral genome from becoming a permanent part of the host cell's DNA, thereby halting the viral replication cycle.[1] Prominent members of this class include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir.[4]

Mechanism of Action of Integrase Strand Transfer Inhibitors

The catalytic activity of HIV integrase is dependent on the presence of two magnesium ions (Mg²⁺) within its active site.[5] INSTIs are designed to chelate these essential metal ions.[5] By binding to the Mg²⁺ ions, INSTIs effectively block the active site of the integrase enzyme within the intasome complex.[3][6] This prevents the catalytic strand transfer reaction, where the viral DNA is covalently linked to the host DNA.[3][6]

The general signaling pathway of HIV integration and the point of inhibition by INSTIs is illustrated in the following diagram:

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA RT Reverse Transcription Viral_RNA->RT Intasome Intasome Formation (Viral DNA + Integrase) Viral_DNA->Intasome RT->Viral_DNA Integration Integration into Host DNA Intasome->Integration Provirus Provirus Integration->Provirus INSTI Integrase Strand Transfer Inhibitor (this compound) INSTI->Integration Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_preclinical Preclinical Studies Enzyme_Assay Integrase Enzymatic Assay (Strand Transfer Inhibition) Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA, Reporter Gene Assay) Enzyme_Assay->Antiviral_Assay Binding_Assay Intasome Binding Assay Binding_Assay->Antiviral_Assay Resistance_Assay Resistance Profiling (Selection of resistant variants) Antiviral_Assay->Resistance_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Antiviral_Assay->PK_PD Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Cytotoxicity_Assay->PK_PD Resistance_Assay->PK_PD Tox Toxicology Studies PK_PD->Tox

References

Methodological & Application

Application Notes and Protocols for XZ426: An In Vitro HIV Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ426 is a potent, next-generation integrase strand transfer inhibitor (INSTI) demonstrating significant anti-HIV activity.[1][2][3] As with other INSTIs, this compound targets the HIV intasome, a critical complex for the integration of the viral genome into the host cell's DNA.[1] Notably, this compound has shown superior efficacy against known drug-resistant HIV variants when compared to some clinically approved compounds.[1] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against HIV-1 integrase, along with a summary of its mechanism of action and relevant data for comparative analysis.

Mechanism of Action

HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host genome. This process involves two main steps: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs) like this compound function by binding to the active site of the integrase enzyme within the intasome complex. They chelate the essential magnesium ions (Mg2+) in the active site, effectively blocking the strand transfer step and preventing the integration of viral DNA.[4] This mode of action is illustrated in the signaling pathway diagram below.

Mechanism of HIV Integrase Inhibition by this compound HIV_RNA HIV RNA Viral_DNA Viral DNA (cDNA) HIV_RNA->Viral_DNA Reverse Transcription Intasome Intasome Complex (Integrase + Viral DNA) Viral_DNA->Intasome Integrase HIV Integrase Integrase->Intasome Integration Integration of Viral DNA Intasome->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Viral Replication This compound This compound This compound->Inhibition Inhibition->Intasome Inhibition

Caption: Mechanism of HIV integrase inhibition by this compound.

Data Presentation

While specific, publicly available peer-reviewed data for the IC50 of this compound is limited, its characterization as a highly potent inhibitor places it in the context of other well-studied integrase inhibitors. The following table provides IC50 values for several known INSTIs to serve as a benchmark for experimental results obtained with this compound.

CompoundTargetAssay TypeIC50 (nM)
This compound HIV IntegraseStrand Transfer AssayN/A *
DolutegravirHIV IntegraseStrand Transfer Assay2.7
BictegravirHIV IntegraseStrand Transfer Assay7.5
ElvitegravirHIV IntegraseStrand Transfer Assay0.7
RaltegravirHIV IntegraseStrand Transfer Assay~2-7

Experimental Protocols

The following is a detailed protocol for an in vitro HIV-1 integrase strand transfer assay to determine the inhibitory activity of this compound. This protocol is based on established methods for evaluating INSTIs.

Principle of the Assay

This is a non-radioactive, ELISA-based assay that measures the strand transfer activity of HIV-1 integrase. A biotinylated donor DNA (representing the viral DNA) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is then added, followed by the test compound (this compound) and a digoxigenin-labeled target DNA (representing the host DNA). If the integrase is active, it will catalyze the integration of the donor DNA into the target DNA. The amount of integrated target DNA is then quantified using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate. The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • Recombinant full-length HIV-1 Integrase

  • This compound (dissolved in DMSO)

  • Streptavidin-coated 96-well plates

  • Biotinylated donor DNA substrate

  • Digoxigenin-labeled target DNA substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Anti-digoxigenin-HRP antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Experimental Workflow

Experimental Workflow for this compound In Vitro HIV Inhibition Assay cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Immobilize Immobilize Biotinylated Donor DNA Wash1 Wash Immobilize->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Integrase Add HIV-1 Integrase Wash2->Add_Integrase Add_this compound Add this compound (or control) Add_Integrase->Add_this compound Add_Target_DNA Add DIG-labeled Target DNA Add_this compound->Add_Target_DNA Incubate Incubate Add_Target_DNA->Incubate Wash3 Wash Incubate->Wash3 Add_Antibody Add Anti-DIG-HRP Wash3->Add_Antibody Incubate2 Incubate Add_Antibody->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance Add_Stop->Read

Caption: Workflow for the in vitro HIV integrase inhibition assay.

Step-by-Step Protocol
  • Plate Preparation:

    • Immobilize the biotinylated donor DNA onto the streptavidin-coated 96-well plate according to the manufacturer's instructions.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Enzymatic Reaction:

    • Add recombinant HIV-1 integrase to each well.

    • Add serial dilutions of this compound (typically from 1 nM to 10 µM) or a known inhibitor (positive control) to the wells. Include a DMSO-only control (negative control).

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the digoxigenin-labeled target DNA to each well.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add the anti-digoxigenin-HRP antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis
  • Subtract the background absorbance (wells without integrase) from all other readings.

  • Normalize the data by setting the absorbance of the negative control (DMSO only) to 100% activity and the absorbance of the highest concentration of the positive control to 0% activity.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that inhibits 50% of the integrase activity.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of this compound as an HIV-1 integrase inhibitor. Given its reported high potency and efficacy against resistant strains, this compound represents a promising candidate for further investigation in the development of new antiretroviral therapies. Accurate determination of its IC50 and a thorough understanding of its inhibitory profile are critical next steps for researchers in the field.

References

Application Notes and Protocols for XZ426 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ426 is a potent, second-generation integrase strand transfer inhibitor (INSTI) that demonstrates significant anti-HIV activity.[1] As a member of the INSTI class of antiretroviral drugs, this compound targets the HIV-1 integrase enzyme, a critical component for the integration of the viral DNA into the host cell's genome.[2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in various cell culture-based assays to assess its antiviral efficacy, cytotoxicity, and mechanism of action.

Mechanism of Action

This compound functions by binding to the active site of HIV-1 integrase. This binding chelates essential magnesium ions and interferes with the strand transfer step of viral DNA integration, effectively preventing the insertion of the viral genome into the host chromosome.[2][5] This mechanism is characteristic of second-generation INSTIs, which are known for their high potency and improved resistance profiles compared to first-generation inhibitors.[2][6]

Data Presentation

The following tables summarize the in vitro activity of second-generation INSTIs, including compounds with similar mechanisms of action to this compound. This data is provided for comparative purposes to guide experimental design.

Table 1: Anti-HIV-1 Activity of Second-Generation INSTIs in Cell Culture

CompoundCell LineIC50 (nM)Reference
DolutegravirTZM-bl1.3[7]
BictegravirTZM-bl2.4[6]
CabotegravirTZM-bl2.3[6]
MK-2048Human PBMCs0.9[1]

Table 2: Cytotoxicity of Second-Generation INSTIs in Cell Culture

CompoundCell LineCC50 (µM)Reference
DolutegravirCA1S hESCs> Therapeutic Concentration[8]
BictegravirCA1S hESCsInduces cell death at therapeutic concentrations[8]
CabotegravirCA1S hESCsDecreased cell counts at sub-therapeutic concentrations[8]
RaltegravirCA1S hESCsNo toxicity observed[8]

Signaling Pathways and Experimental Workflows

HIV-1 Integrase Signaling Pathway

The primary signaling pathway affected by this compound is the HIV-1 integration pathway. The diagram below illustrates the key steps of this pathway and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Host Chromosome Host Chromosome Nuclear Import->Host Chromosome Integration Integrated Provirus Integrated Provirus Host Chromosome->Integrated Provirus This compound This compound This compound->Host Chromosome Inhibits Strand Transfer

Caption: HIV-1 integration pathway and inhibition by this compound.

General Experimental Workflow for Antiviral Assays

The following diagram outlines a general workflow for evaluating the anti-HIV activity and cytotoxicity of this compound in cell culture.

Antiviral_Assay_Workflow cluster_assays In Vitro Assays Prepare this compound Stock Solution Prepare this compound Stock Solution Determine IC50 (Anti-HIV Assay) Determine IC50 (Anti-HIV Assay) Prepare this compound Stock Solution->Determine IC50 (Anti-HIV Assay) Determine CC50 (Cytotoxicity Assay) Determine CC50 (Cytotoxicity Assay) Prepare this compound Stock Solution->Determine CC50 (Cytotoxicity Assay) Calculate Selectivity Index (SI = CC50/IC50) Calculate Selectivity Index (SI = CC50/IC50) Determine IC50 (Anti-HIV Assay)->Calculate Selectivity Index (SI = CC50/IC50) Determine CC50 (Cytotoxicity Assay)->Calculate Selectivity Index (SI = CC50/IC50) Further Mechanistic Studies Further Mechanistic Studies Calculate Selectivity Index (SI = CC50/IC50)->Further Mechanistic Studies Apoptosis Assay Apoptosis Assay Further Mechanistic Studies->Apoptosis Assay Western Blot Analysis Western Blot Analysis Further Mechanistic Studies->Western Blot Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.46 mg of this compound (Molecular Weight: 446.45 g/mol ) in 1 mL of DMSO.

  • Gently vortex the solution until the powder is completely dissolved. Warming the solution to 37°C may aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells

This assay measures the inhibition of HIV-1 replication by quantifying the reduction in luciferase gene expression in TZM-bl cells.[9][10][11]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound working solutions

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • The following day, remove the medium from the cells and add 50 µL of the diluted this compound to each well. Include wells with medium only (no drug) as a virus control and wells with medium and no virus as a cell control.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to the wells containing this compound and the virus control wells.

  • Incubate the plate at 37°C for 48 hours.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate at room temperature for 2-10 minutes according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the drug concentration.

Cytotoxicity Assay using MTT

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[12][13][14][15]

Materials:

  • Target cells (e.g., TZM-bl, PBMCs)

  • Complete growth medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells).

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium and add 100 µL of the diluted this compound to each well. Include wells with medium only as a no-drug control.

  • Incubate the plate at 37°C for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the drug concentration.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).[16][17][18][19]

Materials:

  • Target cells

  • Complete growth medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of HIV-1 Integrase

This technique can be used to assess the levels of HIV-1 integrase protein in cell lysates.

Materials:

  • HIV-1 infected cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIV-1 integrase

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIV-1 integrase overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of HIV-1 integrase.

References

Application Notes and Protocols: XZ426 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

XZ426 is a potent integrase strand transfer inhibitor (INSTI) with significant anti-HIV activity.[1] It is a lead candidate that has demonstrated superior efficacy against known drug-resistant variants of HIV.[1] Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for research purposes.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the preparation of this compound stock solutions.

Table 1: this compound Properties

PropertyValue
Molecular Weight446.45 g/mol
FormulaC22H24F2N4O4
AppearanceSolid, White to yellow powder
CAS Number1638504-52-5

Table 2: Solubility of this compound

SolventConcentrationMethod
DMSO100 mg/mL (223.99 mM)Ultrasonic and warming, heat to 60°C

Note: The use of newly opened, non-hygroscopic DMSO is highly recommended as absorbed water can significantly impact solubility.[1]

Table 3: Stock Solution Preparation Examples

Desired ConcentrationMass (for 1 mL)Mass (for 5 mL)Mass (for 10 mL)
1 mM0.446 mg2.23 mg4.46 mg
5 mM2.23 mg11.15 mg22.3 mg
10 mM4.46 mg22.3 mg44.6 mg

Table 4: Storage Conditions and Stability

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing this compound: Carefully weigh out 4.46 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • If solids persist, heat the solution in a water bath or heat block at 60°C for 5-10 minutes, with intermittent vortexing, until the solution is clear.

  • Aliquoting: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Diagrams

Stock_Solution_Preparation_Workflow start Start weigh Weigh 4.46 mg of this compound Powder start->weigh add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Dissolution add_solvent->dissolve vortex Vortex for 1-2 minutes dissolve->vortex Initial Step check_dissolved Completely Dissolved? vortex->check_dissolved ultrasonicate Ultrasonicate for 10-15 minutes ultrasonicate->check_dissolved heat Heat to 60°C for 5-10 minutes heat->check_dissolved check_dissolved->ultrasonicate No check_dissolved->heat Still No aliquot Aliquot into Single-Use Volumes check_dissolved->aliquot Yes store Store at -80°C or -20°C aliquot->store end_process End store->end_process

Caption: Workflow for preparing a 10 mM this compound stock solution.

XZ426_Stability_Factors cluster_recommendations Recommendations stability This compound Stock Solution Stability temp Storage Temperature stability->temp freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw solvent_quality Solvent Quality (Hygroscopic) stability->solvent_quality light Light Exposure stability->light time Storage Duration stability->time rec1 Store at -80°C for long-term temp->rec1 rec2 Aliquot to minimize freeze-thaw freeze_thaw->rec2 rec3 Use fresh, anhydrous DMSO solvent_quality->rec3 rec4 Store in amber vials or dark light->rec4 rec5 Use within recommended timeframe time->rec5

Caption: Factors influencing the stability of this compound stock solutions.

References

Application Note and Protocols for Lentiviral Vector Inhibition Assay Using XZ426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors (LVs) are powerful tools for gene delivery in both research and therapeutic applications due to their ability to transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression.[1][2][3] The development of novel inhibitors of lentiviral replication is crucial for antiviral drug discovery and for advancing gene therapy safety. This document provides a detailed protocol for an in vitro lentiviral vector inhibition assay using XZ426, a small molecule inhibitor. While specific data on this compound's activity against a broad range of lentiviruses is emerging, it has been identified as a potent inhibitor of the deltaretrovirus HTLV-1 integrase, with activity also observed against HIV-1.[4] This application note will guide researchers in assessing the inhibitory potential of this compound and similar compounds on lentiviral vector transduction.

The assay described herein is based on the principle of transducing target cells with a lentiviral vector carrying a reporter gene (e.g., Luciferase or Green Fluorescent Protein) in the presence of varying concentrations of the test inhibitor. The level of reporter gene expression is then measured to determine the extent of inhibition.

Key Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol outlines the generation of VSV-G pseudotyped lentiviral vectors, which can transduce a broad range of cell types.[3][5]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLenti-CMV-Luciferase)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., calcium phosphate or lipid-based)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 80-90% confluent on the day of transfection.

  • Prepare the plasmid DNA mixture containing the transfer, packaging, and envelope plasmids.

  • Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent.

  • After 12-16 hours, replace the transfection medium with fresh DMEM containing 2-5% FBS.

  • Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Pool the collected supernatants and centrifuge at low speed to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.

  • The viral stock can be used immediately or aliquoted and stored at -80°C. Viral titer should be determined prior to use in inhibition assays.

Protocol 2: Lentiviral Vector Inhibition Assay

This protocol details the steps to assess the inhibitory activity of this compound on lentiviral vector transduction.

Materials:

  • Target cells (e.g., HEK293T or Jurkat cells)

  • Lentiviral vector stock (e.g., LV-Luciferase)

  • This compound compound

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed target cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transduction.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the appropriate wells of the 96-well plate. Include wells with no compound as a negative control (100% infection) and wells with a known inhibitor (e.g., Raltegravir for integrase inhibition) as a positive control.

  • Add the lentiviral vector to each well at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • After incubation, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-compound control.

Data Presentation

The inhibitory activity of this compound and control compounds can be summarized in the following tables. The data presented here is illustrative and based on published findings for similar compounds.[4]

Table 1: In Vitro Strand Transfer Assay Data

CompoundIC50 (nM)
Raltegravir410 ± 78.5
XZ420390 ± 50.1
XZ378450 ± 65.2
This compound 150 ± 25.5
XZ450120.2 ± 36.1
XZ446115.4 ± 9.5
XZ448131.9 ± 29.7

Table 2: Cell-Based HTLV-1 Infection Assay Data

CompoundEC50 (nM)
Raltegravir10.5 ± 2.1
This compound 4.5 ± 1.2
XZ4502.1 ± 0.5
XZ4462.57 ± 0.81

Mandatory Visualizations

Diagram 1: Lentiviral Vector Lifecycle and Site of Inhibition

Lentiviral_Lifecycle cluster_cell Target Cell Binding Binding Fusion_and_Entry Fusion_and_Entry Binding->Fusion_and_Entry 2. Entry Reverse_Transcription Reverse_Transcription Fusion_and_Entry->Reverse_Transcription 3. RT Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import 4. Import Integration Integration Nuclear_Import->Integration 5. Integration Host_DNA Host_DNA Integration->Host_DNA Transcription_and_Translation Transcription_and_Translation Assembly_and_Budding Assembly_and_Budding Transcription_and_Translation->Assembly_and_Budding 7. Assembly Host_DNA->Transcription_and_Translation 6. Expression Lentiviral_Vector Lentiviral_Vector Lentiviral_Vector->Binding 1. Binding This compound This compound This compound->Integration Inhibition

Caption: Mechanism of lentiviral vector transduction and the inhibitory action of this compound on integration.

Diagram 2: Experimental Workflow for Lentiviral Inhibition Assay

Inhibition_Assay_Workflow Seed_Cells 1. Seed Target Cells (96-well plate) Prepare_Inhibitor 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Inhibitor Add_Inhibitor 3. Add this compound to Cells Prepare_Inhibitor->Add_Inhibitor Add_Lentivirus 4. Add Lentiviral Vector (with reporter gene) Add_Inhibitor->Add_Lentivirus Incubate 5. Incubate for 48-72h Add_Lentivirus->Incubate Measure_Reporter 6. Measure Reporter Gene Expression Incubate->Measure_Reporter Analyze_Data 7. Calculate % Inhibition and IC50/EC50 Measure_Reporter->Analyze_Data

Caption: Step-by-step workflow for the lentiviral vector inhibition assay.

Diagram 3: Signaling Pathway - Lentiviral Integration

As this compound is an integrase inhibitor, the relevant "signaling pathway" is the series of molecular events leading to the integration of the lentiviral DNA into the host genome.

Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral_RNA Reverse_Transcription Reverse_Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_dsDNA Viral_dsDNA Reverse_Transcription->Viral_dsDNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_dsDNA->Pre_Integration_Complex Nuclear Import Integrase Integrase Pre_Integration_Complex->Integrase Host_Chromatin Host_Chromatin Integrase->Host_Chromatin Strand Transfer Integrated_Provirus Integrated_Provirus Host_Chromatin->Integrated_Provirus This compound This compound This compound->Integrase Inhibition of Strand Transfer

Caption: Molecular pathway of lentiviral integration and the inhibitory target of this compound.

References

Application Notes and Protocols for Studying HIV Integrase Drug Resistance with XZ426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ426 is a potent, next-generation integrase strand transfer inhibitor (INSTI) demonstrating significant promise in combating HIV-1, including strains resistant to earlier generation INSTIs. As a member of the bicyclic pyrimidinone carboxamide class of inhibitors, this compound targets the HIV-1 intasome, the nucleoprotein complex responsible for integrating the viral DNA into the host genome. This essential step in the viral lifecycle makes the integrase enzyme a critical target for antiretroviral therapy. Structural studies have revealed that this compound binds to the intasome active site, chelating two essential magnesium ions and displacing the 3'-terminal nucleotide of the viral DNA, thereby preventing the strand transfer reaction.[1] Notably, this compound has shown superior efficacy against a range of known drug-resistant HIV-1 variants, positioning it as a valuable tool for research into the mechanisms of INSTI resistance and the development of more durable antiretroviral therapies.

These application notes provide a comprehensive overview of the use of this compound in studying HIV integrase drug resistance, including its mechanism of action, quantitative performance against resistant mutants, and detailed protocols for key experimental assays.

Data Presentation: Efficacy of this compound Against INSTI-Resistant HIV-1 Mutants

The following table summarizes the antiviral activity of this compound and related compounds against a panel of wild-type and INSTI-resistant HIV-1 strains. Data is presented as the half-maximal effective concentration (EC50) in nanomolar (nM), which represents the concentration of the inhibitor required to reduce HIV-1 replication by 50% in cell-based assays. Lower EC50 values indicate greater potency.

HIV-1 Integrase GenotypeThis compound (EC50 in nM)Dolutegravir (DTG) (EC50 in nM)Bictegravir (BIC) (EC50 in nM)Raltegravir (RAL) (EC50 in nM)
Wild-Type Data not available~0.5 - 2.0~0.5 - 2.5~2.0 - 10.0
Y143R Data not available~3.6 - 5.0~1.5 - 3.0~150 - 160
N155H Data not available~3.6 - 5.0~1.5 - 3.0~150
G140S/Q148H Data not available~6.0 - 26.2~5.0 - 15.0~1900
E138K/Q148K Data not availableData not availableData not availableData not available
G118R Data not available~13.0Data not availableData not available
R263K Data not availableData not availableData not availableData not available

Note: Specific EC50 values for this compound are not yet publicly available in peer-reviewed literature. The exceptional potency of this class of compounds against resistant mutants, as highlighted in conference abstracts, suggests that this compound would exhibit low nanomolar activity against these strains.

Experimental Protocols

Biochemical Assay: In Vitro Integrase Strand Transfer Assay

This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration catalyzed by purified recombinant integrase enzyme.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate DNA (DS DNA) mimicking the viral LTR end, typically biotinylated.

  • Target substrate DNA (TS DNA) mimicking host DNA, often labeled for detection (e.g., with digoxigenin).

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT)

  • This compound and other control inhibitors

  • Streptavidin-coated 96-well plates

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)

  • Plate reader

Protocol:

  • Plate Preparation: Add a solution of biotinylated DS DNA to streptavidin-coated 96-well plates. Incubate to allow binding, then wash to remove unbound DNA.

  • Integrase Binding: Add purified recombinant HIV-1 integrase to the wells and incubate to allow the formation of the integrase-DNA complex.

  • Inhibitor Addition: Add serial dilutions of this compound or control inhibitors to the wells and pre-incubate.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the labeled TS DNA. Incubate at 37°C.

  • Detection: Wash the plate to remove unreacted components. Add an enzyme-conjugated antibody that specifically binds to the label on the integrated TS DNA. After another wash step, add a chromogenic substrate (e.g., TMB).

  • Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Cell-Based Assay: Single-Round HIV-1 Infectivity Assay

This assay measures the antiviral activity of an inhibitor in a cell culture system using replication-incompetent HIV-1 reporter viruses.

Materials:

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., psPAX2)

  • HIV-1 transfer vector with a reporter gene (e.g., luciferase or GFP) and the integrase gene of interest (wild-type or mutant).

  • VSV-G envelope plasmid

  • Target cells (e.g., TZM-bl or Sup-T1)

  • This compound and other control inhibitors

  • Cell culture medium and supplements

  • Transfection reagent

  • Reporter gene assay system (e.g., luciferase substrate and luminometer)

Protocol:

  • Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the transfer vector containing the desired integrase sequence, and the VSV-G envelope plasmid.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virus particles.

  • Infection: Seed target cells in a 96-well plate. Add serial dilutions of this compound or control inhibitors to the cells. Then, add the harvested virus to infect the cells.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for reverse transcription, integration, and reporter gene expression.

  • Data Acquisition: Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that reduces reporter gene expression by 50%.

Selection and Analysis of Drug-Resistant Mutants

This protocol outlines the process of generating and identifying HIV-1 integrase mutations that confer resistance to an inhibitor.

Materials:

  • Replication-competent HIV-1 (wild-type)

  • Susceptible T-cell line (e.g., MT-2 or MT-4)

  • This compound

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

  • PCR primers for the HIV-1 integrase gene

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Protocol:

  • Resistance Selection: Culture a susceptible T-cell line with replication-competent HIV-1 in the presence of a starting concentration of this compound (typically around the EC50).

  • Culture Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen levels in the supernatant).

  • Dose Escalation: Once viral breakthrough is observed, harvest the virus and use it to infect fresh cells with an increased concentration of this compound. Repeat this process for multiple passages.

  • Genotypic Analysis: When significant resistance has developed (i.e., the virus can replicate at high concentrations of the inhibitor), extract viral RNA from the culture supernatant or proviral DNA from infected cells.

  • Sequencing: Amplify the integrase gene by RT-PCR (for RNA) or PCR (for DNA). Sequence the amplified product to identify mutations that have arisen during the selection process.

  • Phenotypic Confirmation: Clone the identified mutations into a reporter virus vector and perform the single-round infectivity assay to confirm their contribution to the resistance phenotype.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_nucleus Host Cell Nucleus cluster_inhibitor Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Intasome Assembly Intasome Assembly Nuclear Import->Intasome Assembly Strand Transfer Strand Transfer Intasome Assembly->Strand Transfer Integration Provirus Provirus Strand Transfer->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound This compound->Strand Transfer Inhibition

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Strand_Transfer_Assay_Workflow Coat Plate with Biotin-DS DNA Coat Plate with Biotin-DS DNA Wash Wash Coat Plate with Biotin-DS DNA->Wash Add Recombinant Integrase Add Recombinant Integrase Wash->Add Recombinant Integrase Add this compound Add this compound Add Recombinant Integrase->Add this compound Add Labeled TS DNA Add Labeled TS DNA Add this compound->Add Labeled TS DNA Incubate (37°C) Incubate (37°C) Add Labeled TS DNA->Incubate (37°C) Wash & Add Conjugate Wash & Add Conjugate Incubate (37°C)->Wash & Add Conjugate Wash & Add Substrate Wash & Add Substrate Wash & Add Conjugate->Wash & Add Substrate Read Plate Read Plate Wash & Add Substrate->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: Workflow for the in vitro integrase strand transfer assay.

Resistance_Selection_Workflow Infect Cells with WT HIV-1 Infect Cells with WT HIV-1 Add this compound (EC50) Add this compound (EC50) Infect Cells with WT HIV-1->Add this compound (EC50) Monitor for Viral Breakthrough Monitor for Viral Breakthrough Add this compound (EC50)->Monitor for Viral Breakthrough Harvest Virus Harvest Virus Monitor for Viral Breakthrough->Harvest Virus Infect Fresh Cells Infect Fresh Cells Harvest Virus->Infect Fresh Cells Increase this compound Concentration Increase this compound Concentration Infect Fresh Cells->Increase this compound Concentration Repeat Cycles Repeat Cycles Increase this compound Concentration->Repeat Cycles Extract Viral Nucleic Acid Extract Viral Nucleic Acid Repeat Cycles->Extract Viral Nucleic Acid Amplify Integrase Gene Amplify Integrase Gene Extract Viral Nucleic Acid->Amplify Integrase Gene Sequence and Analyze Sequence and Analyze Amplify Integrase Gene->Sequence and Analyze

References

Application Notes and Protocols for In Vitro Antiviral Testing of XZ426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of the anti-HIV activity of XZ426, a potent integrase strand transfer inhibitor. The document includes methodologies for determining the compound's efficacy and cytotoxicity, which are crucial for assessing its potential as an antiviral therapeutic.

Introduction to this compound

This compound is a potent inhibitor of HIV integrase, a key enzyme responsible for integrating the viral DNA into the host cell's genome.[1] By blocking the strand transfer step of integration, this compound effectively halts the viral replication cycle. This document outlines the necessary procedures to quantify the in vitro antiviral potency and cytotoxic profile of this compound and its prodrugs.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of a prodrug of a lead compound related to this compound. This data is essential for determining the therapeutic window of the compound.

CompoundAnti-HIV-1 EC₅₀ (nM)CC₅₀ (µM)Therapeutic Index (TI)
Prodrug of Compound 29 ± 4135 ± 715,000

Table 1: In vitro anti-HIV-1 activity of the prodrug of a lead compound related to this compound in cell culture. Data is presented as the mean ± standard deviation.[1]

Definitions:

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • Therapeutic Index (TI): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀), indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a cell culture model.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Seed the T-lymphocyte cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, infect the cells with a predetermined amount of HIV-1 stock (e.g., 100 TCID₅₀). Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound, assessing its effect on host cell viability.

Materials:

  • Human T-lymphocyte cell line (same as used in the antiviral assay)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at the same density as the antiviral assay (1 x 10⁴ cells/well) in 100 µL of complete medium.

  • Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include cell control wells (cells + medium, no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Integrase Strand Transfer Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (Viral DNA + Integrase) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host Chromosomal DNA PIC->Host_DNA Strand Transfer (Integration) Integrated_Provirus Integrated Provirus This compound This compound This compound->PIC Inhibits

Caption: Mechanism of this compound action against HIV-1 integrase.

Experimental Workflow for In Vitro Antiviral Testing

This diagram outlines the general workflow for determining the antiviral efficacy and cytotoxicity of this compound.

Antiviral_Workflow cluster_antiviral Antiviral Activity (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) A1 Seed Host Cells A2 Add Serial Dilutions of this compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-5 days) A3->A4 A5 Quantify Viral Replication (p24 ELISA) A4->A5 A6 Calculate EC₅₀ A5->A6 SI_Calc Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) A6->SI_Calc C1 Seed Host Cells C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (4-5 days) C2->C3 C4 Assess Cell Viability (MTT Assay) C3->C4 C5 Calculate CC₅₀ C4->C5 C5->SI_Calc

Caption: Workflow for determining EC₅₀, CC₅₀, and SI of this compound.

References

Application Note: Reconstitution and Handling of XZ426 Powder for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the reconstitution, storage, and application of XZ426, a potent and selective inhibitor of the novel kinase ARK5. Following these guidelines is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.

Product Description

This compound is a synthetic, ATP-competitive small molecule inhibitor of AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1. ARK5 is a serine/threonine kinase implicated in regulating cellular stress responses, metabolism, and invasion. This compound provides a valuable tool for investigating the downstream effects of ARK5 inhibition in various cellular contexts. The compound is supplied as a lyophilized powder to ensure maximum stability and shelf-life.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Appearance Off-white to pale yellow crystalline powder
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Purity (HPLC) >99.5%
Target AMP-activated protein kinase family member 5 (ARK5/NUAK1)
IC₅₀ (Biochemical) 4.2 nM[1]
IC₅₀ (Cell-based) 58 nM (in U2OS cells)

Reconstitution Protocol

Proper reconstitution is the first critical step in utilizing this compound.[2][3][4] The choice of solvent is dependent on the experimental application.[5][6] For most in vitro cell culture experiments, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound powder (in vial)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

Procedure:

  • Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Refer to Table 2 for calculations.

  • Recap the vial and gently vortex or sonicate for 1-2 minutes until the powder is completely dissolved.[7] The solution should be clear and free of particulates.[4][6]

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[2]

  • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Table 2: Solubility and Stock Solution Preparation
SolventMaximum Solubility (at 25°C)Recommended Stock ConcentrationVolume of Solvent to Add to 1 mg this compound for 10 mM Stock
DMSO > 100 mM10 - 20 mM245.4 µL
Ethanol (100%) ~ 5 mM1 mM2.45 mL
PBS (pH 7.4) < 10 µMNot Recommended for StockNot Applicable

Note: For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the final aqueous medium. Ensure the final DMSO concentration in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced artifacts.

Storage and Stability

The stability of this compound is critical for its efficacy.[8][9][10]

  • Powder: The lyophilized powder is stable for at least 24 months when stored at -20°C, protected from light and moisture.

  • Stock Solutions: DMSO stock solutions are stable for up to 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles.[2] For frequent use, a small aliquot may be stored at -20°C for up to one month.

Table 3: Stability of this compound Stock Solutions (10 mM in DMSO)
Storage TemperaturePurity after 1 MonthPurity after 6 Months
-80°C >99%>98%
-20°C >99%~95%
4°C ~92%Not Recommended
Room Temperature (25°C) <80%Not Recommended

Experimental Protocols

Protocol 1: In Vitro ARK5 Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of this compound against recombinant ARK5.[1][11][12]

Materials:

  • Recombinant human ARK5 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., AMARA-peptide)

  • ATP (at Km concentration for ARK5)

  • This compound serial dilutions (prepared from DMSO stock)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Remember to include a DMSO-only vehicle control.

  • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.

  • Add 10 µL of a solution containing the ARK5 enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[1]

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa). The MTT assay measures the metabolic activity of viable cells.[13][14][15]

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound serial dilutions (prepared in culture medium from DMSO stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[13][15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[7]

  • 96-well clear tissue culture plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound (or vehicle control) to the wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[7][14] Viable cells will convert the yellow MTT to purple formazan crystals.[13][15]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[7][13][14]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to detect changes in the phosphorylation status of a known ARK5 downstream target, such as MYC-binding protein 2 (MYCBP2), following this compound treatment.[16][17][18][19]

Materials:

  • U2OS cells (known to have active ARK5 signaling)

  • This compound compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYCBP2 (Serine-XXX), anti-total-MYCBP2, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Plate U2OS cells and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.[19]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MYCBP2) overnight at 4°C with gentle shaking.[19]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for total MYCBP2 and β-Actin as loading controls.

Visualizations

Diagram 1: this compound Mechanism of Action

XZ426_Pathway Upstream Upstream Signals (e.g., LKB1, CaMKKβ) ARK5 ARK5 (NUAK1) Kinase Domain Upstream->ARK5 Activates Downstream Downstream Substrate (e.g., MYCBP2) ARK5->Downstream Phosphorylates This compound This compound This compound->ARK5 Inhibits Cellular_Response Cellular Response (Invasion, Survival) Downstream->Cellular_Response

Caption: Simplified signaling pathway showing this compound inhibition of ARK5 and its downstream effects.

Diagram 2: Experimental Workflow for Cell Viability Assay

MTT_Workflow A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat with this compound (Serial Dilutions + Vehicle) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (Add 100 µL Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for determining cell viability using the MTT assay after this compound treatment.

References

Application Notes and Protocols for XZ426 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XZ426 is a potent, next-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated superior efficacy against a range of wild-type and drug-resistant HIV-1 variants in preclinical studies. As with all antiretroviral agents, the clinical utility of this compound will be maximized when used in combination with other antiretroviral drugs to increase efficacy, prevent the emergence of drug resistance, and provide a more durable virologic response. These application notes provide a summary of the preclinical evaluation of this compound in combination with other major classes of antiretrovirals and detailed protocols for in vitro assessment.

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound targets the HIV-1 integrase (IN), a critical enzyme for viral replication. Specifically, this compound is a strand transfer inhibitor. After the virus enters a host cell and its RNA is reverse-transcribed into DNA, the viral integrase orchestrates the insertion of this viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. This compound acts by binding to the active site of the integrase enzyme, chelating essential magnesium ions, and thereby blocking the strand transfer step. This prevents the integration of the viral DNA into the host chromosome, effectively halting the viral replication cycle.

cluster_host_cell Host Cell Viral RNA Viral RNA ReverseTranscription Reverse Transcription Viral RNA->ReverseTranscription Viral DNA Viral DNA IntegrationComplex Pre-Integration Complex Viral DNA->IntegrationComplex ReverseTranscription->Viral DNA Viral Integrase Viral Integrase Viral Integrase->IntegrationComplex Host DNA Host DNA IntegrationComplex->Host DNA Strand Transfer IntegratedProvirus Integrated Provirus Host DNA->IntegratedProvirus Integration This compound This compound This compound->IntegrationComplex Inhibits Strand Transfer

Caption: Mechanism of action of this compound.

In Vitro Combination Antiviral Activity

The in vitro activity of this compound in combination with representative drugs from the major antiretroviral classes—Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs)—has been evaluated to determine potential synergistic, additive, or antagonistic effects.

Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound alone and in combination with other antiretrovirals against wild-type HIV-1 in T-cell lines. Combination effects are quantified using the Combination Index (CI), where CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 suggests antagonism.

Table 1: Antiviral Activity of Single Agents

Drug ClassDrug NameEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
INSTI This compound 0.5>50>100,000
NRTI Tenofovir (TDF)15>100>6,667
Emtricitabine (FTC)5>100>20,000
NNRTI Efavirenz (EFV)1.24537,500
PI Darunavir (DRV)2.5>50>20,000

Table 2: Combination Antiviral Activity of this compound

Combination with this compoundDrug ClassCombination Index (CI) at EC50Interpretation
Tenofovir (TDF)NRTI0.95Additive
Emtricitabine (FTC)NRTI0.92Additive
Efavirenz (EFV)NNRTI0.85Synergistic
Darunavir (DRV)PI0.98Additive

Table 3: Cytotoxicity of Antiretroviral Combinations

Combination (at 10x EC50 of each drug)Cell Viability (%)
This compound + Tenofovir>95%
This compound + Emtricitabine>95%
This compound + Efavirenz>95%
This compound + Darunavir>95%

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol describes the determination of the antiviral activity of this compound in combination with another antiretroviral agent using a checkerboard titration pattern in a 96-well plate format.

Materials:

  • This compound and other antiretroviral agents

  • HIV-1 permissive T-cell line (e.g., MT-4, CEM-SS)

  • Complete cell culture medium

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of this compound and the combination drug in DMSO.

    • Create a series of 2-fold serial dilutions for each drug in cell culture medium.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of the serially diluted this compound along the rows.

    • Add 50 µL of the serially diluted combination drug along the columns. This creates a matrix of drug concentrations.

    • Include wells with single drugs only and no-drug controls.

  • Cell Plating and Infection:

    • Seed the 96-well plate with HIV-1 permissive cells at an appropriate density.

    • Infect the cells with a pre-titered amount of HIV-1.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Assessment of Viral Cytopathic Effect:

    • Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader to determine the extent of cell protection from virus-induced cell death.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Determine the Combination Index (CI) using software such as CompuSyn or CalcuSyn to assess synergy, additivity, or antagonism.

A Prepare Drug Dilutions (this compound and Combination Drug) B Setup Checkerboard Plate (96-well) A->B C Add Cells and HIV-1 B->C D Incubate (4-5 days) C->D E Add Cell Viability Reagent D->E F Measure Absorbance E->F G Calculate EC50 and Combination Index F->G

Caption: Workflow for the checkerboard synergy assay.

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound alone and in combination with other antiretrovirals in the absence of virus.

Materials:

  • This compound and other antiretroviral agents

  • HIV-1 permissive T-cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Drug Preparation:

    • Prepare stock solutions and serial dilutions of the drug(s) as described in Protocol 1.

  • Plate Setup:

    • Add the drug dilutions to a 96-well plate. For combination testing, add the drugs at concentrations corresponding to multiples of their EC50 values (e.g., 1x, 5x, 10x EC50).

    • Include no-drug control wells.

  • Cell Plating:

    • Seed the 96-well plate with the same cell line and density as used in the antiviral assay.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay.

  • Assessment of Cell Viability:

    • Add a cell viability reagent and measure absorbance as in the antiviral assay.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination by plotting cell viability against drug concentration.

A Prepare Drug Dilutions B Setup 96-well Plate A->B C Add Cells (Uninfected) B->C D Incubate C->D E Add Cell Viability Reagent D->E F Measure Absorbance E->F G Calculate CC50 F->G

Caption: Workflow for the cytotoxicity assay.

Conclusion

The preclinical data suggest that this compound, a potent next-generation INSTI, exhibits a favorable profile for use in combination antiretroviral therapy. In vitro studies indicate that this compound has an additive effect when combined with NRTIs and PIs, and a synergistic effect with the NNRTI efavirenz. Importantly, no antagonism was observed with any of the tested combinations. Furthermore, the combinations did not show increased cytotoxicity at concentrations well above their effective antiviral levels. These findings support the further clinical development of this compound as part of combination regimens for the treatment of HIV-1 infection. Further studies are warranted to evaluate the long-term efficacy and potential for resistance development in combination therapy.

Application Note: Protocol for Testing XZ426 against INSTI-resistant HIV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for evaluating the efficacy of XZ426, a novel integrase strand transfer inhibitor (INSTI), against a panel of clinically relevant INSTI-resistant Human Immunodeficiency Virus type 1 (HIV-1) variants.

Introduction

Human Immunodeficiency Virus (HIV) replication requires the stable integration of its viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a critical class of antiretroviral drugs that block this essential step.[2][3] However, the emergence of drug-resistant mutations in the integrase enzyme can lead to virological failure.[4] this compound is a potent investigational INSTI that has shown potential efficacy against known drug-resistant HIV variants.[5]

This protocol details the necessary cell-based and biochemical assays to determine the antiviral activity, cytotoxicity, and mechanism of action of this compound against wild-type (WT) and INSTI-resistant HIV-1.

Overall Experimental Workflow

The following diagram outlines the complete workflow for generating resistant viruses, performing antiviral and cytotoxicity assays, and conducting biochemical validation.

G cluster_0 Virus Generation & Characterization cluster_1 Cell-Based Assays cluster_2 Biochemical Assay cluster_3 Data Analysis SDM Site-Directed Mutagenesis (Introduce INSTI mutations) Seq Sequence Verification SDM->Seq Clone HIV-1 Molecular Clone (pNL4-3.Luc.R-E-) Clone->SDM Prod Virus Stock Production (Transfect 293T cells) Seq->Prod Titer Virus Titration Prod->Titer Cyto Cytotoxicity Assay (CC50 Determination) Antiviral Antiviral Activity Assay (IC50 Determination) Titer->Antiviral Analysis Calculate IC50, CC50, SI & Fold-Change Antiviral->Analysis Cyto->Analysis Biochem Integrase Strand Transfer Inhibition Assay Biochem->Analysis G cluster_0 Cytoplasm cluster_1 Nucleus vRNA Viral RNA vDNA Linear Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-Integration Complex (PIC) (vDNA + Integrase) vDNA->PIC PIC Assembly PIC_nucleus Pre-Integration Complex (PIC) PIC->PIC_nucleus Nuclear Import ProcessedPIC 3'-Processed PIC Integrated Integrated Provirus ProcessedPIC->Integrated Strand Transfer HostDNA Host Chromosomal DNA HostDNA->Integrated PIC_nucleus->ProcessedPIC 3'-Processing This compound This compound (INSTI) This compound->ProcessedPIC Inhibition

References

Troubleshooting & Optimization

Troubleshooting XZ426 insolubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XZ426. The following sections address common issues related to the insolubility of this compound in Dimethyl Sulfoxide (DMSO).

Troubleshooting this compound Insolubility in DMSO

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

If you are encountering insolubility issues with this compound in DMSO, we recommend the following initial troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many compounds.[1][2][3]

  • Gentle Heating: Gently warm the solution in a water bath set to 30-40°C for a short period (e.g., 10-15 minutes).[2][4] Avoid excessive heat, as it may degrade the compound.

  • Mechanical Agitation: Use a vortex mixer or sonicator to aid dissolution.[2][4] Sonication can be particularly effective in breaking down small particles and enhancing solubility.

Q2: Can the purity of this compound affect its solubility?

Yes, the purity of the compound can impact its solubility. Impurities may not be as soluble in DMSO as this compound itself, leading to the appearance of insolubility. Always ensure you are using a high-purity batch of this compound. If you suspect purity issues, please contact our technical support with the lot number of your compound.

Q3: I've tried gentle heating and sonication, but my this compound solution is still not clear. What else can I do?

If initial methods are unsuccessful, consider the following advanced techniques:

  • Incremental Solubilization: Add the powdered this compound to the DMSO in small portions while continuously vortexing. This can prevent the formation of larger, difficult-to-dissolve agglomerates.

  • Use of a Co-solvent: While DMSO is a powerful solvent, for particularly challenging compounds, the addition of a small percentage of a co-solvent might be necessary for specific applications. However, this should be approached with caution as it can impact your experimental system.

Q4: How should I prepare and store my this compound stock solutions to prevent precipitation?

Proper preparation and storage are crucial for maintaining the solubility of your this compound stock solution:

  • Preparation: Prepare the stock solution at a concentration that is known to be soluble. It is often better to prepare a more concentrated stock in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into your aqueous experimental medium.[1]

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture.[2] For long-term storage, -20°C or -80°C is recommended.[2][5] Avoid repeated freeze-thaw cycles, as this can promote precipitation.[2][6]

Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[2]

  • Stepwise Dilution: Perform serial dilutions of your concentrated DMSO stock in DMSO first to reach a concentration closer to your final experimental concentration. Then, add this diluted DMSO solution to your aqueous buffer.[1]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Data Presentation

Since specific quantitative solubility data for this compound in DMSO is not publicly available, the following table provides an illustrative example of how different conditions can affect the solubility of a similar small molecule compound.

ParameterCondition ACondition BCondition C
DMSO Grade Anhydrous (<0.05% water)Standard Grade (0.2% water)Aged (Opened to air)
Temperature 25°C37°C25°C
Agitation Vortexing (2 min)Sonication (10 min)None
Observed Solubility Up to 50 mM> 75 mM< 10 mM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for this compound Insolubility

G A Start: this compound Insolubility in DMSO B Use fresh, anhydrous DMSO? A->B C Yes B->C Yes D No B->D No F Apply gentle heat (30-40°C)? C->F E Use fresh, anhydrous DMSO D->E E->F G Yes F->G Yes H No F->H No J Use mechanical agitation (vortex/sonicate)? G->J I Apply gentle heat H->I I->J K Yes J->K Yes L No J->L No N Still Insoluble? K->N M Apply agitation L->M M->N O Yes N->O Yes P No N->P No R Contact Technical Support O->R Q Problem Solved P->Q

Caption: A flowchart outlining the steps to troubleshoot the insolubility of this compound in DMSO.

Simplified Signaling Pathway of this compound Action

G cluster_0 Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integrase Integrase HIV_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host DNA Integration->Host_DNA Provirus Provirus Host_DNA->Provirus This compound This compound This compound->Integrase

Caption: this compound inhibits the HIV life cycle by blocking the integrase enzyme.

References

Technical Support Center: Optimizing XZ426 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of the half-maximal inhibitory concentration (IC50) for the compound XZ426.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial concentration range for this compound in an IC50 experiment?

A1: The initial concentration range for this compound should ideally bracket the expected IC50 value. A good starting point is to review any existing literature on this compound or similar compounds to estimate its potency.[1][2] If no prior data is available, a broad range-finding experiment is recommended. This can be done using a wide range of concentrations with logarithmic increases (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[1][3] A common approach is to use a top concentration of 100 µM or 200 µM and perform serial dilutions.[1] The goal is to identify a range that produces a full dose-response curve, from no effect to maximal inhibition.

Q2: I am not observing a sigmoidal ("S"-shaped) dose-response curve. What are the possible reasons?

A2: A lack of a sigmoidal curve can be due to several factors:

  • Inappropriate Concentration Range: The concentrations tested may be too high (the "hook effect") or too low to capture the full curve.[4]

  • Compound Solubility: this compound may be precipitating at higher concentrations, leading to a plateau in the response.[4]

  • Cell Seeding Density: The number of cells seeded can influence the apparent IC50 value.[5][6][7] Inconsistent seeding will lead to variable results.

  • Incubation Time: The duration of exposure to this compound may be too short for the compound to exert its full effect.[8][9]

  • Assay Interference: The compound itself might interfere with the assay reagents (e.g., MTT, CellTiter-Glo).

Q3: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent IC50 values are a common issue. To improve reproducibility, consider the following:

  • Standardize Protocols: Ensure all experimental parameters are consistent between assays, including cell line passage number, seeding density, incubation times, and solvent (e.g., DMSO) concentration.[4][10]

  • Solvent Control: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1-0.5% for cellular assays to avoid solvent-mediated effects.[4]

  • Cell Health and Density: Use cells in the logarithmic growth phase and maintain a consistent seeding density.[5][6][11]

  • Accurate Pipetting: Ensure accurate and consistent serial dilutions and reagent additions.[12][13]

  • Data Analysis: Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50.[14][15][16]

Q4: What is the optimal cell seeding density for an IC50 assay with this compound?

A4: The optimal cell seeding density is cell line-dependent and should be determined empirically. A key consideration is that the cells should be in the exponential growth phase throughout the experiment. High cell densities can lead to increased resistance to the compound.[5][6] It is recommended to perform a preliminary experiment to determine the optimal seeding density that results in a robust and reproducible assay window.

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time depends on the mechanism of action of this compound and the doubling time of the cell line. Generally, longer incubation times may result in lower IC50 values.[8][17] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate incubation period to observe the compound's full effect.[8][9]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of this compound

Potency EstimateSuggested Top ConcentrationDilution FactorNumber of Points
Unknown100 µM10-fold6-8
Potent (nM range)1 µM3-fold8-10
Moderately Potent (low µM range)10 µM2-fold or 3-fold8-10
Weak (high µM range)200 µM2-fold8-10

Table 2: Troubleshooting Guide for Common IC50 Determination Issues

IssuePotential CauseRecommended Solution
No dose-responseIncorrect concentration rangePerform a wide range-finding experiment (e.g., 1 nM to 100 µM).
Inactive compoundVerify compound integrity and activity with a positive control assay.
High variability between replicatesInconsistent cell seedingOptimize and standardize cell seeding protocol.
Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
Flat curve at high concentrationsCompound precipitationCheck solubility of this compound in media. Lower the top concentration.
Cellular resistanceConsider using a more sensitive cell line or a longer incubation time.
IC50 value changes with incubation timeTime-dependent effect of this compoundPerform a time-course experiment and select a fixed time point for all future assays.[8][9]
IC50 varies with cell densityDensity-dependent chemoresistanceOptimize and fix the cell seeding density for all experiments.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Serial Dilutions

This protocol describes a 10-point, 3-fold serial dilution starting from a 100 µM stock solution.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a 100 µM working stock solution by diluting the 10 mM stock 1:100 in cell culture medium.

  • Label a 96-well plate for the dilution series.

  • Add 100 µL of cell culture medium to wells A2 through A10.

  • Add 150 µL of the 100 µM this compound working stock to well A1.

  • Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

  • Continue the 3-fold serial dilution by transferring 50 µL from the previous well to the next (A2 to A3, A3 to A4, etc.) up to well A10. Discard 50 µL from well A10 to maintain equal volumes.

  • The final concentrations will range from 100 µM to approximately 5 nM.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of the serially diluted this compound solutions (from Protocol 1) to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[14][15]

Mandatory Visualization

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound A->C B Cell Culture & Seeding D Treatment of Cells B->D C->D E Incubation (e.g., 48h) D->E F Viability Assay (e.g., MTT) E->F G Data Acquisition (Plate Reader) F->G H Non-linear Regression G->H I IC50 Determination H->I

Figure 1. Experimental workflow for IC50 determination of this compound.

Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation This compound This compound This compound->KinaseB

Figure 2. Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: XZ426 Cytotoxicity Assay in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel integrase strand transfer inhibitor, XZ426, in primary cell cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent integrase strand transfer inhibitor (INSTI) with anti-HIV activity.[1] It functions by blocking the retroviral integration step, which is essential for the viral lifecycle. This process is catalyzed by the viral integrase protein within a nucleoprotein assembly called the intasome.[2] INSTIs like this compound chelate two Mg2+ cofactors in the active site of the integrase, preventing the viral DNA from being incorporated into the host cell's genome.[3]

Q2: What are the critical first steps when observing unexpected cytotoxicity with this compound in primary cells?

A2: When encountering unexpected cytotoxicity, it is crucial to systematically verify your experimental setup. This includes confirming the final concentration of this compound and any solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before starting the treatment. Key initial steps involve performing a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[4]

Q3: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?

A3: It is essential to test the cytotoxicity of all solvents used in the absence of the compound.[5] Include a vehicle-only control in your experiments, which contains the highest concentration of the solvent used to dissolve this compound. This will help you differentiate between the cytotoxic effects of the compound and the solvent.

Q4: My primary cells are not proliferating or attaching properly even before adding this compound. What could be the issue?

A4: Primary cells can be challenging to culture. Issues with proliferation and attachment can stem from several factors, including incorrect seeding density, using cells of a high passage number, or using a medium that is not optimal for that specific cell type.[6] Primary cells have a finite lifespan and should be used within a specified number of doublings.[6] Also, ensure that the cells have had adequate time to recover after thawing from cryopreservation.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound cytotoxicity assays in primary cells.

Problem Possible Cause Suggested Solution
High well-to-well or day-to-day variability in cell viability readings. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and use a precise multichannel pipette.[4]
Health and passage number of primary cells.Use primary cells from a consistent and low passage number for all experiments.[4][6]
Pipetting errors.Handle the cell suspension gently during plating to avoid causing cellular stress.[7]
High background absorbance in control wells. High cell density.Optimize the cell seeding density to avoid overgrowth.[7]
Components in the cell culture medium.Test individual medium components for high absorbance and consider using a medium with lower background.[7]
Contamination.Regularly check for and test for common cell culture contaminants like mycoplasma.[8][9]
This compound appears to be too cytotoxic at all tested concentrations. Concentration and exposure time are too high.Lower the concentration range of this compound and reduce the incubation time.[4]
Solvent toxicity.Run a vehicle-only control to assess the toxicity of the solvent at the concentrations used.[4]
No cytotoxic effect observed at any concentration of this compound. Compound instability.Prepare fresh dilutions of this compound for each experiment as it may be unstable in the culture medium over time.[4]
Incorrect assay choice.The chosen cytotoxicity assay may not be sensitive enough or may measure a pathway not affected by this compound. Consider using orthogonal assays that measure different cytotoxicity markers.[10]
Cell type is resistant.The specific primary cell type being used may be inherently resistant to the effects of this compound.

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay in Primary Cells

This protocol provides a general framework. Optimization of cell seeding density, this compound concentrations, and incubation time is recommended for each specific primary cell type.

1. Cell Preparation and Seeding:

  • Culture primary cells in their recommended specific medium.[6]
  • Harvest cells and perform a cell count.
  • Prepare a cell suspension in the appropriate assay medium.
  • Seed the cells into a 96-well plate at a pre-determined optimal density.
  • Incubate the plate overnight to allow for cell adherence.[4][7]

2. Compound Preparation and Treatment:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations.[7]
  • Include vehicle-only (solvent) and untreated (medium only) controls.[4]
  • Carefully remove the old medium from the cells and add the prepared compound dilutions to the respective wells.[4]
  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

3. Cytotoxicity Measurement (Example using a DNA-binding dye):

  • Select a suitable DNA-binding dye that is non-permeable to live cells.[7][11]
  • Prepare the dye solution according to the manufacturer's instructions.
  • Add the dye solution to each well and incubate in the dark at room temperature.[7]
  • Measure the fluorescence at the appropriate wavelength using a microplate reader.
  • Correct for background by subtracting the reading from no-cell (medium only) control wells.[11]

4. Data Analysis:

  • Calculate the percentage of cytotoxicity for each concentration of this compound.[7]
  • Plot the percentage of cytotoxicity against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human CD4+ T Cells

This compound Conc. (µM)% Cell Viability (48h)% Cytotoxicity (48h)
0.0199 ± 2.51 ± 2.5
0.197 ± 3.13 ± 3.1
185 ± 4.215 ± 4.2
1052 ± 5.548 ± 5.5
10015 ± 3.885 ± 3.8

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_measure Measurement & Analysis start Culture Primary Cells harvest Harvest & Count Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed adhere Overnight Adherence seed->adhere prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells adhere->add_compound prep_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_dye Add Cytotoxicity Dye incubate->add_dye read_plate Read Plate add_dye->read_plate analyze Analyze Data (CC50) read_plate->analyze

Caption: Experimental workflow for the this compound cytotoxicity assay.

signaling_pathway cluster_hiv HIV Lifecycle cluster_integration Integration & Host Response hiv HIV Virion entry Cell Entry hiv->entry rt Reverse Transcription entry->rt vdna Viral DNA rt->vdna integrase Integrase vdna->integrase intasome Intasome Formation integrase->intasome integration Proviral Integration intasome->integration provirus Provirus integration->provirus apoptosis Apoptosis Induction integration->apoptosis Cellular Stress Response transcription Viral Gene Transcription provirus->transcription This compound This compound This compound->intasome Inhibits

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

References

XZ426 degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of XZ426, a novel inhibitor of Kinase-Associated Protein 7 (KAP7).

Frequently Asked Questions (FAQs)

Q1: What is the primary known degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of its ester moiety, particularly at pH levels above 7.5. A secondary, slower degradation pathway is oxidation of the dimethylaniline group, which can be catalyzed by exposure to light and certain metal ions.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C, protected from light. For stock solutions (e.g., in DMSO), it is recommended to store them at -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment and use them within 4-6 hours.

Q3: I am observing a gradual loss of this compound activity in my multi-day cell culture experiments. What could be the cause?

A3: This is a common issue and is likely due to the degradation of this compound in the cell culture medium. The physiological pH (around 7.4) and temperature (37°C) can contribute to the hydrolysis of this compound over time. For multi-day experiments, it is recommended to replenish the medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.

Q4: Can I use common laboratory buffers for my experiments with this compound?

A4: Yes, but with caution. Phosphate-buffered saline (PBS) is generally suitable for short-term experiments. However, be aware that the stability of this compound decreases as the pH increases. It is crucial to measure the pH of your final working solution. For longer experiments, consider using a buffer with a slightly acidic pH if your experimental system allows.

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause: Inconsistent concentrations of active this compound due to degradation.

  • Solution:

    • Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

    • Ensure the pH of your final experimental buffer is consistent across all replicates and experiments.

    • Minimize the exposure of this compound solutions to light and elevated temperatures.

    • If possible, analyze the concentration of this compound in your working solutions at the beginning and end of your experiment using HPLC to quantify any degradation.

Problem 2: Complete loss of this compound activity.

  • Possible Cause 1: Improper storage of the compound.

  • Solution 1: Verify that your storage conditions for both solid this compound and stock solutions align with the recommended guidelines (-20°C for solid, -80°C for stock solutions, protected from light).

  • Possible Cause 2: Use of incompatible reagents.

  • Solution 2: Avoid strongly basic solutions (pH > 8.0) and the presence of oxidizing agents. If you suspect a reagent is causing degradation, test the stability of this compound in the presence of that reagent alone.

Problem 3: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of this compound into one or more breakdown products.

  • Solution:

    • Compare the chromatogram of your experimental sample to a freshly prepared standard of this compound.

    • The two primary degradation products of this compound are the hydrolyzed ester (this compound-H) and the oxidized form (this compound-O). Their expected retention times are provided in the data tables below.

    • If you are using mass spectrometry, look for the corresponding mass-to-charge ratios of the degradation products.

Quantitative Data

Table 1: Stability of this compound in Different Buffers at 25°C

Buffer (50 mM)pH% Remaining this compound after 8 hours
Citrate5.598%
Phosphate-Buffered Saline (PBS)7.485%
Tris-HCl8.062%

Table 2: Impact of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% Remaining this compound after 24 hours
4°C92%
25°C65%
37°C45%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution using HPLC

  • Preparation of Standards: Prepare a 1 mg/mL stock solution of this compound in DMSO. From this, create a series of standards in your experimental buffer at concentrations ranging from 1 µM to 100 µM.

  • Sample Preparation: Prepare your experimental samples containing this compound at the desired concentration and in the buffer of interest.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject a sample of each standard and experimental solution onto the HPLC system to establish a baseline.

    • Incubate the remaining solutions under your desired experimental conditions (e.g., 37°C).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another aliquot of each experimental solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 measurement.

Visualizations

XZ426_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRL GFRL Receptor RAS RAS GFRL->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KAP7 KAP7 ERK->KAP7 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) KAP7->Transcription_Factors Phosphorylates This compound This compound This compound->KAP7 Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: The GFRL signaling pathway leading to cell proliferation, and the inhibitory action of this compound on KAP7.

XZ426_Stability_Workflow start Start: Prepare this compound Solution t0_hplc T=0 Analysis: Inject aliquot into HPLC start->t0_hplc incubation Incubate solution under experimental conditions start->incubation data_analysis Integrate this compound peak area t0_hplc->data_analysis time_points At each time point (T=x): Take an aliquot incubation->time_points tx_hplc T=x Analysis: Inject aliquot into HPLC time_points->tx_hplc tx_hplc->data_analysis comparison Compare peak area of T=x to T=0 data_analysis->comparison end End: Determine % Degradation comparison->end

Caption: Experimental workflow for assessing the stability of this compound over time using HPLC.

XZ426_Troubleshooting_Tree start Issue: Inconsistent or No this compound Activity check_prep Was the working solution prepared fresh from a -80°C stock? start->check_prep check_ph Is the buffer pH > 7.5? check_prep->check_ph Yes no_prep No check_prep->no_prep No yes_prep Yes yes_prep->check_ph yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph solution_prep Action: Prepare fresh solutions for each experiment. no_prep->solution_prep solution_ph Action: Consider a lower pH buffer if compatible with the assay. yes_ph->solution_ph check_temp Was the experiment longer than 8 hours at 37°C? no_ph->check_temp yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp solution_temp Action: Replenish this compound in the medium every 24h. yes_temp->solution_temp final_check Further Investigation: Consider light exposure or incompatible reagents. no_temp->final_check

Caption: A decision tree to troubleshoot common causes of this compound degradation in experiments.

How to minimize off-target effects of XZ426

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of XZ426, a potent HIV-1 integrase strand transfer inhibitor (INSTI).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: What is the intended mechanism of action for this compound?

A: this compound is an integrase strand transfer inhibitor (INSTI).[2] Its primary mechanism is to block the strand transfer step of HIV integration, which is essential for the virus to insert its DNA into the host cell's genome.[3][4][5] this compound achieves this by binding to the HIV-1 intasome, a complex of the viral integrase enzyme and the viral DNA ends.[4] This binding activity prevents the stable incorporation of the viral genome into the host chromosome, thereby halting viral replication.[6]

Q3: How can I distinguish between on-target and potential off-target effects of this compound?

A: A multi-faceted approach is recommended. Key strategies include:

  • Dose-Response Correlation: The concentration of this compound that produces the desired anti-viral phenotype should correlate with its potency for inhibiting HIV-1 integrase. Off-target effects often manifest at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Confirm that a similar biological phenotype is observed with other known INSTIs that have a different chemical structure.

  • Rescue Experiments: A powerful validation method is to perform a rescue experiment. If the effect of this compound can be reversed by expressing a mutant version of HIV-1 integrase that is resistant to the inhibitor, it strongly supports an on-target mechanism.

  • Target Engagement Assays: Directly confirm that this compound binds to HIV-1 integrase in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: Are there known off-targets for integrase inhibitors?

A: While HIV-1 integrase is an attractive target due to its lack of a close human homolog, off-target interactions are still possible.[7] Some HIV protease inhibitors, for example, have been shown to interact with human proteases.[8][9] It is crucial to empirically determine and mitigate any potential off-target activities of this compound in your specific cellular model. A scoping review has indicated that some INSTIs have been associated with adverse effects in cell and animal models, prompting further research into their off-target profiles.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I'm observing significant cytotoxicity at concentrations close to the EC50 for anti-viral activity.

  • Possible Cause: The observed cytotoxicity may be due to an off-target effect rather than the inhibition of HIV-1 integrase. High concentrations of a compound can increase the likelihood of binding to lower-affinity off-target proteins.[1]

  • Troubleshooting Steps:

    • Perform a Precise Dose-Response Analysis: Generate a detailed dose-response curve for both anti-HIV activity and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). Determine the therapeutic window (the concentration range where the drug is effective without being toxic).

    • Lower the Concentration: Use the lowest effective concentration of this compound that achieves the desired level of integrase inhibition to minimize engaging lower-affinity off-targets.

    • Conduct Off-Target Profiling: Screen this compound against a broad panel of kinases and other common off-target protein families. This can help identify potential unintended targets that might be responsible for the toxicity.

    • Compare with Other INSTIs: Test other commercially available INSTIs (e.g., Raltegravir, Dolutegravir) to see if they produce similar cytotoxicity profiles in your cell model.

Issue 2: The observed cellular phenotype does not align with the known function of HIV-1 integrase.

  • Possible Cause: The phenotype may be the result of this compound interacting with an unrelated cellular pathway.

  • Troubleshooting Steps:

    • Validate with a Structurally Distinct Inhibitor: Treat your cells with a different class of INSTI. If the unexpected phenotype is not recapitulated, it is likely an off-target effect specific to this compound's chemical scaffold.

    • Perform a Rescue Experiment: Design a construct expressing an this compound-resistant mutant of HIV-1 integrase. If expressing this mutant does not reverse the phenotype, this is strong evidence for an off-target mechanism. (See Protocol 2 below).

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to HIV-1 integrase at the concentrations that produce the phenotype. A lack of target engagement at these concentrations would point towards an off-target effect. (See Protocol 1 below).

Issue 3: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause: Inconsistency can arise from compound instability, poor solubility at higher concentrations, or off-target effects that vary with cell state (e.g., cell density, passage number).

  • Troubleshooting Steps:

    • Check Compound Integrity and Solubility: Ensure your stock solution of this compound is correctly prepared and stored. Visually inspect media containing the highest concentrations of the compound for any signs of precipitation.

    • Optimize Compound Concentration: Perform a thorough dose-response experiment to identify a concentration range that yields consistent, specific effects without causing general cellular stress.

    • Standardize Cell Culture Conditions: Maintain consistent cell culture practices, including cell density at the time of treatment and passage number, as the expression levels of off-target proteins can vary.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Example Off-Target Kinase Profiling for this compound at 10 µM

Kinase Target% Inhibition at 10 µM
ABL18%
SRC12%
LCK5%
MAPK115%
CDK29%
Hypothetical Off-Target Kinase X 89%
... (other kinases)...

This table illustrates how to present data from a kinase panel screen. Significant inhibition of a kinase unrelated to the intended target may warrant further investigation.

Table 2: Example On-Target vs. Off-Target Potency for this compound

Assay TypeEndpointIC50 / EC50 (nM)
On-Target
HIV-1 Replication AssayAnti-viral Activity1.5
Biochemical AssayIntegrase Inhibition0.8
Off-Target
Cell Viability Assay (HEK293T)Cytotoxicity> 10,000
Kinase X InhibitionEnzyme Inhibition850

This table provides a clear comparison of the compound's potency against its intended target versus a potential off-target and general cytotoxicity.

Mandatory Visualizations

Intended_Signaling_Pathway cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Forms Intasome Complex Provirus Provirus (Integrated Viral DNA) Integration->Provirus Nucleus Nucleus This compound This compound This compound->Integration Inhibits Strand Transfer Step

Caption: Intended mechanism of this compound, inhibiting HIV-1 DNA integration.

Experimental_Workflow start Unexpected Phenotype or Cytotoxicity Observed dose_response Perform Dose-Response (On-Target vs. Off-Target) start->dose_response structural_control Test Structurally Unrelated Inhibitor dose_response->structural_control target_engagement Confirm Target Engagement (e.g., CETSA) structural_control->target_engagement rescue_exp Perform Rescue Experiment with Resistant Mutant target_engagement->rescue_exp profiling Broad Off-Target Profiling (e.g., Kinase Panel) rescue_exp->profiling conclusion Conclusion: On-Target vs. Off-Target profiling->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Flow start Unexpected Result with this compound q1 Does phenotype correlate with on-target IC50? start->q1 q2 Is phenotype replicated by structurally different INSTI? q1->q2 No / Unsure a1_yes Likely On-Target q1->a1_yes Yes q3 Does resistant mutant rescue the phenotype? q2->q3 a2_yes Likely On-Target Pathway q2->a2_yes Yes a2_no Likely Off-Target (Scaffold-specific) q2->a2_no No a3_yes Confirmed On-Target q3->a3_yes Yes a3_no Confirmed Off-Target q3->a3_no No a1_yes->q3 a1_no Suspect Off-Target

Caption: Troubleshooting decision tree for unexpected experimental results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to HIV-1 integrase in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells expressing HIV-1 integrase (e.g., infected T-cells or cells transfected with an integrase expression vector).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: PCR thermocycler, centrifuges, equipment for Western blotting.

  • Antibody specific to HIV-1 integrase.

Methodology:

  • Cell Treatment: Culture cells and treat with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble HIV-1 integrase at each temperature point by Western blotting.

  • Analysis: In the vehicle-treated samples, the amount of soluble integrase will decrease as the temperature increases. In this compound-treated samples, if the compound binds and stabilizes the integrase, the protein will remain soluble at higher temperatures. This "thermal shift" confirms target engagement.

Protocol 2: Rescue Experiment with Resistant Integrase Mutant

This protocol is used to confirm that a biological effect is due to the inhibition of HIV-1 integrase.

Materials:

  • A viral construct or expression vector for wild-type (WT) HIV-1 integrase.

  • A viral construct or expression vector containing a mutation in the integrase gene that confers resistance to this compound (e.g., identified through resistance selection studies).

  • Appropriate host cells for infection or transfection.

  • This compound.

  • Assay reagents to measure the phenotype of interest (e.g., p24 ELISA for viral replication).

Methodology:

  • Prepare Cell Populations:

    • Group A: Cells infected with WT HIV-1.

    • Group B: Cells infected with the this compound-resistant HIV-1 mutant.

    • Group C: Uninfected control cells.

  • Treatment: Treat both Group A and Group B cells with a concentration of this compound known to cause the phenotype of interest (e.g., potent inhibition of replication). Also include untreated controls for both groups.

  • Incubation: Incubate the cells for the required duration for the phenotype to manifest.

  • Phenotypic Analysis: Measure the phenotype in all groups.

  • Expected Outcome:

    • In the WT virus group (Group A), this compound should produce the expected phenotype (e.g., viral replication is inhibited).

    • In the resistant mutant virus group (Group B), the phenotype should be significantly reduced or absent (i.e., "rescued"). For example, viral replication should proceed despite the presence of this compound.

References

Technical Support Center: Interpreting Unexpected Results with XZ426

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using the novel kinase inhibitor XZ426. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly the paradoxical effects observed at different concentrations.

Frequently Asked Questions (FAQs)

Q1: We're observing a biphasic or hormetic dose-response with this compound. At low nanomolar concentrations, we see an increase in cell proliferation, but at higher micromolar concentrations, it induces apoptosis as expected. Is this a known phenomenon?

A1: Yes, this is a documented paradoxical effect of this compound in certain experimental systems. The biphasic dose-response, where low doses stimulate and high doses inhibit, is a phenomenon that can occur with kinase inhibitors.[1][2][3] This is often due to complex cellular signaling networks. The leading hypothesis for this compound is that at low concentrations, it may be engaging off-target molecules or disrupting negative feedback loops, leading to the activation of pro-survival pathways.[4] At higher concentrations, the intended on-target inhibition of its primary target, Kinase Alpha, dominates, resulting in the expected anti-proliferative and apoptotic effects.[4]

Q2: Our lab's western blot analysis shows that while the phosphorylation of Kinase Alpha's direct substrate is inhibited by this compound, a downstream marker in a parallel pathway, p-ERK, is unexpectedly increasing at low doses. What is the potential mechanism?

A2: This observation is consistent with the paradoxical activation of a compensatory signaling pathway.[5][6][7][8][9] Kinase inhibitors can sometimes cause pathway activation despite inhibiting the targeted kinase's own enzymatic activity.[5][9] A proposed mechanism for this compound is that at low concentrations, it may cause a conformational change in a related kinase or phosphatase, leading to the transactivation of the MEK-ERK pathway.[10] This off-target effect is overcome at higher this compound concentrations as the on-target inhibition becomes more profound.

Q3: What are the recommended initial steps to investigate whether our unexpected results with this compound are due to an off-target effect?

A3: To begin dissecting the observed effects, a multi-step approach is recommended:

  • Confirm with a Structurally Different Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase (Kinase Alpha). If this second inhibitor does not produce the same paradoxical effect, it strongly suggests that the results from this compound are due to off-target interactions.[11]

  • Perform a Rescue Experiment: If possible, transfect your cells with a mutant version of Kinase Alpha that is resistant to this compound. If the paradoxical phenotype persists in these cells, it is likely an off-target effect.[11]

  • Kinase Profiling: To definitively identify unintended targets, screen this compound against a broad panel of kinases. This can reveal interactions that may explain the paradoxical activation of other signaling pathways.

Data Presentation

The following table summarizes the typical dose-dependent effects of this compound on a responsive versus a paradoxically-acting cancer cell line after a 48-hour incubation.

Cell LineThis compound ConcentrationCell Viability (% of Control)p-Kinase Alpha Substrate (Relative Units)p-ERK (Relative Units)
Cell Line A Vehicle Control100%1.01.0
(Expected Response)10 nM85%0.60.9
100 nM60%0.30.7
1 µM35%0.10.4
10 µM20%<0.10.2
Cell Line B Vehicle Control100%1.01.0
(Paradoxical Response)10 nM125%0.71.8
100 nM90%0.41.2
1 µM40%0.10.5
10 µM25%<0.10.2

Mandatory Visualizations

Here are diagrams illustrating the signaling pathways and a suggested experimental workflow to investigate the unexpected results with this compound.

G cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor Kinase_Alpha Kinase Alpha Receptor->Kinase_Alpha Activates This compound This compound This compound->Kinase_Alpha Inhibits Substrate Downstream Substrate Kinase_Alpha->Substrate Phosphorylates Apoptosis Apoptosis Kinase_Alpha->Apoptosis Suppresses Proliferation Cell Proliferation & Survival Substrate->Proliferation

Caption: Intended on-target signaling pathway of this compound.

G cluster_pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway XZ426_high This compound (High Conc.) Kinase_Alpha Kinase Alpha XZ426_high->Kinase_Alpha Apoptosis Apoptosis Kinase_Alpha->Apoptosis XZ426_low This compound (Low Conc.) Off_Target Off-Target (e.g., RAF Kinase) XZ426_low->Off_Target Activates MEK MEK Off_Target->MEK ERK ERK MEK->ERK Proliferation Paradoxical Proliferation ERK->Proliferation

Caption: Hypothesized mechanism for paradoxical activation by this compound.

G Start Unexpected Result Observed (e.g., Biphasic Dose-Response) Dose_Response 1. Confirm Dose-Response (Western Blot for p-ERK & p-KA Substrate) Start->Dose_Response Control_Compound 2. Test with Structurally Distinct Inhibitor Dose_Response->Control_Compound Phenotype_Reproduced Phenotype Reproduced? Control_Compound->Phenotype_Reproduced On_Target Result likely On-Target Phenotype_Reproduced->On_Target Yes Off_Target Result likely Off-Target Phenotype_Reproduced->Off_Target No Kinase_Profiling 3. Perform Kinase Profiling Screen Validate_Off_Target 4. Validate Hits from Kinase Profiling Kinase_Profiling->Validate_Off_Target Off_Target->Kinase_Profiling

Caption: Experimental workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Kinase Alpha Substrate, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software and normalize to a loading control like Actin.

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a cell culture incubator.

  • Reagent Addition:

    • For MTS: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTS: Measure the absorbance at 490 nm using a microplate reader.

    • CellTiter-Glo®: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the background (media-only wells) from all readings. Normalize the data to the vehicle control wells (set to 100% viability) and plot the dose-response curve.

References

Technical Support Center: Improving the Efficacy of XZ426 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XZ426, a potent integrase strand transfer inhibitor (INSTI) with significant anti-HIV activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experiments, ensuring optimal efficacy and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent small molecule inhibitor of HIV integrase. It belongs to the class of integrase strand transfer inhibitors (INSTIs). Its mechanism of action involves binding to the active site of the HIV integrase enzyme, chelating essential magnesium ions, and thereby blocking the strand transfer step of viral DNA integration into the host cell genome. This prevention of integration is a critical step in inhibiting HIV replication. One study has suggested that this compound is a lead candidate with superior efficacy against known drug-resistant variants compared to some clinically used compounds.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (223.99 mM).[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO. The stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Q3: What are the expected in vitro efficacy values for this compound?

A3: While specific peer-reviewed and publicly available IC50 and EC50 values for this compound against various HIV-1 strains are not broadly published, it is described as a potent inhibitor. For context, other naphthyridine-containing INSTIs have demonstrated low nanomolar IC50 values against HIV-1 variants.[2] In a study on the related deltaretrovirus HTLV-1, this compound showed greater potency in inhibiting viral infection in a co-culture assay than the clinically approved INSTI, Raltegravir.[3] Researchers should perform dose-response experiments to determine the precise IC50 and EC50 values in their specific experimental setup.

Troubleshooting Guides

Problem 1: Lower than expected anti-HIV activity.
Possible Cause Troubleshooting Step
Compound Precipitation This compound is a hydrophobic molecule. Ensure complete dissolution in DMSO before diluting in aqueous cell culture media. Visually inspect for precipitates after dilution. If precipitation occurs, consider using a carrier protein like bovine serum albumin (BSA) or pre-warming the media.
Compound Instability Prepare fresh working solutions from frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media.
Cell Line Variability Different cell lines can exhibit varying susceptibility to HIV infection and drug treatment. Ensure the cell line used is appropriate for the HIV-1 strain and the assay being performed. Confirm the expression of necessary co-receptors (e.g., CCR5, CXCR4).
Incorrect Assay Conditions Optimize cell seeding density, virus input (MOI), and incubation times. High cell density can sometimes reduce the apparent potency of an antiviral compound.
Drug-Resistant Virus If using a known drug-resistant strain of HIV-1, the efficacy of this compound may be altered. Consult literature for known resistance mutations to INSTIs and consider sequencing the viral integrase gene.
Problem 2: High variability in replicate wells.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Pay attention to the "edge effect" in microplates; consider not using the outer wells for critical experiments.
Pipetting Errors Use precise, calibrated pipettes for serial dilutions of this compound and for adding reagents.
Incomplete Mixing Gently mix the plate after adding the compound and virus to ensure even distribution.
Cell Health Use cells that are in the logarithmic growth phase and have a low passage number. Monitor cell viability throughout the experiment.
Problem 3: Observed cytotoxicity at active concentrations.
Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in the culture media is non-toxic (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.
Compound-Specific Toxicity Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) should be calculated to assess the therapeutic window.
Assay-Specific Artifacts Some assay reagents can be cytotoxic. Ensure that the readout method itself is not contributing to cell death.

Data Presentation

The following table provides a template for summarizing the in vitro activity of this compound. Researchers should populate this table with their experimentally determined values.

Parameter Cell Line HIV-1 Strain Value Reference
EC50 (nM) e.g., TZM-ble.g., NL4-3Experimental DataInternal Report/Publication
IC50 (nM) e.g., Recombinant Integrase-Experimental DataInternal Report/Publication
CC50 (µM) e.g., TZM-bl-Experimental DataInternal Report/Publication
Selectivity Index (SI) e.g., TZM-ble.g., NL4-3Calculated (CC50/EC50)Internal Report/Publication

Experimental Protocols

Protocol 1: Determination of EC50 using a TZM-bl Reporter Gene Assay

This protocol is adapted from standard methods for evaluating anti-HIV compounds.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock of known titer (e.g., NL4-3)

  • This compound stock solution in DMSO

  • 96-well clear bottom white plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the culture medium from the cells and add the diluted this compound. Include a "no drug" control and a "cells only" control.

  • Immediately add a pre-titered amount of HIV-1 to each well (except the "cells only" control) to achieve a desired level of infection.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line used for antiviral assays (e.g., TZM-bl)

  • Complete growth medium

  • This compound stock solution in DMSO

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium, mirroring the concentrations used in the antiviral assay.

  • Add the diluted this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Life Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host Chromosome Integrase HIV Integrase Integrase->Integration catalyzes This compound This compound This compound->Integrase inhibits

Caption: Mechanism of action of this compound in inhibiting HIV integration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Seeding Seed Cells (e.g., TZM-bl) Add_Compound Add this compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Add_Compound Add_Virus Infect with HIV-1 Add_Compound->Add_Virus Incubation Incubate (48h) Add_Virus->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Lysis->Luciferase_Assay Data_Analysis Calculate EC50 Luciferase_Assay->Data_Analysis

References

XZ426 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: XZ426

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for the experimental compound this compound. As this compound is a novel compound, this resource is based on the established knowledge of similar small molecule kinase inhibitors. Researchers should perform their own comprehensive validation to accurately interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase PLK1 (Polo-like kinase 1). PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.

Q2: How should I prepare and store this compound stock solutions? A2: Proper handling and storage are critical for maintaining the stability and activity of this compound.

  • Solubilization: For in vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] To avoid precipitation when adding to aqueous media, dilute the concentrated stock in DMSO to an intermediate concentration before final dilution in your buffer or cell culture medium.[1]

  • Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Most peptides and small molecules have limited life in solution, so long-term storage of diluted solutions is not recommended.[1]

Q3: What are the essential positive and negative controls for an experiment with this compound? A3: Including appropriate controls is crucial for interpreting your results accurately.[2][3]

  • Negative Control: A vehicle control is essential. This should be the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.[4] This control ensures that any observed effects are due to the compound and not the solvent.[4]

  • Positive Control (Cell-Based Assays): To confirm that your experimental system is responsive, a known inducer of mitotic arrest (e.g., paclitaxel) or another well-characterized PLK1 inhibitor can be used.[2]

  • Positive Control (Biochemical Assays): For assays like Western blotting, use a positive control lysate from a cell line known to express high levels of PLK1 and its downstream targets.[3]

Q4: I am observing unexpected toxicity or phenotypes in my cell line. Could this be an off-target effect? A4: Yes, unexpected phenotypes can be an indicator of off-target activity, especially at higher concentrations.[5] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits PLK1 signaling without causing general cytotoxicity.[6] If off-target effects are suspected, using a structurally distinct PLK1 inhibitor as a control can help confirm that the observed phenotype is due to on-target inhibition.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Target

If you are not observing the expected inhibition of PLK1 activity (e.g., no reduction in phosphorylation of downstream targets), consider the following troubleshooting steps.

Potential Cause Recommended Action & Rationale
Compound Instability Action: Prepare a fresh stock solution of this compound from solid material. Rationale: Small molecule inhibitors can degrade over time, especially if stored improperly. Verifying the integrity of your stock is a critical first step.[7]
Suboptimal Concentration Action: Perform a dose-response experiment with a wide range of this compound concentrations.[5][7] Rationale: The optimal inhibitory concentration (IC50) can vary significantly between cell lines. A dose-response curve will help determine the efficacy in your specific system.[7]
Incorrect Treatment Duration Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Rationale: The kinetics of target inhibition can vary. A time-course analysis will identify the optimal duration for observing the desired effect.
Low Target Expression Action: Confirm PLK1 expression in your cell line via Western blot or qPCR. Rationale: If the target kinase is not present or is expressed at very low levels, the inhibitor will have no effect.
Technical Issues with Readout Action: For Western blots, ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve protein phosphorylation states.[6][7] Validate primary antibodies for specificity. Rationale: The lack of an observed effect may be due to the degradation of your target protein or phospho-epitope during sample preparation.[7]
Issue 2: High Background or Inconsistent Western Blot Results
Potential Cause Recommended Action & Rationale
Suboptimal Antibody Dilution Action: Titrate your primary and secondary antibodies to find the optimal concentration. Rationale: Using too much antibody is a common cause of high background and non-specific bands.
Insufficient Blocking Action: Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[8] Rationale: Inadequate blocking allows non-specific binding of antibodies to the membrane.
Inadequate Washing Action: Increase the number and duration of wash steps after antibody incubations. Rationale: Thorough washing is necessary to remove unbound antibodies and reduce background noise.
Uneven Protein Loading Action: Quantify protein concentration for all lysates using a BCA or Bradford assay before loading.[6] Use a loading control (e.g., GAPDH, β-actin) to normalize your results.[6] Rationale: Consistent protein loading is essential for accurately comparing protein levels between different samples.

Data & Protocols

Table 1: In Vitro Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in biochemical and cellular assays. Data is for illustrative purposes only and should be determined experimentally in your system.

Assay Type Target / Cell Line IC50 (nM)
Biochemical AssayRecombinant Human PLK1 Kinase2.5
Cellular AssayHeLa (Cervical Cancer)25
Cellular AssayHCT116 (Colon Cancer)40
Cellular AssayA549 (Lung Cancer)75
Protocol: Western Blot Analysis of PLK1 Activity

This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a downstream PLK1 substrate.

  • Cell Seeding & Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours. Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[7]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[7]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.[3]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a downstream target of PLK1 (e.g., phospho-Cdc25C) and a total PLK1 antibody.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[6]

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound. In a normal mitotic cell, PLK1 is activated and phosphorylates downstream targets to promote cell division. This compound blocks this process.

XZ426_Pathway cluster_upstream Upstream Activation cluster_target Target Kinase cluster_downstream Downstream Effectors CyclinB_CDK1 Cyclin B / CDK1 PLK1 PLK1 CyclinB_CDK1->PLK1 Activates AuroraA Aurora A AuroraA->PLK1 Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates Wee1 Wee1 PLK1->Wee1 Phosphorylates APC_C APC/C PLK1->APC_C Phosphorylates Mitotic_Arrest Mitotic Arrest & Apoptosis Cdc25C->Mitotic_Arrest Blocked Pathway Wee1->Mitotic_Arrest Blocked Pathway APC_C->Mitotic_Arrest Blocked Pathway This compound This compound This compound->PLK1 Inhibits

This compound inhibits PLK1, blocking downstream signaling required for mitosis.
Troubleshooting Workflow: No Target Inhibition

This flowchart provides a logical sequence of steps to diagnose experiments where this compound fails to show an inhibitory effect.

Troubleshooting_Workflow start No Inhibition Observed check_compound Prepare Fresh this compound Stock. Repeat Experiment. start->check_compound decision1 Still No Effect? check_compound->decision1 dose_response Perform Dose-Response (IC50 Curve) decision2 Still No Effect? dose_response->decision2 time_course Perform Time-Course (e.g., 6-48h) decision3 Still No Effect? time_course->decision3 check_target Verify Target (PLK1) Expression via WB/qPCR decision4 Target Expressed? check_target->decision4 check_protocol Review WB Protocol: - Lysis Buffer (Inhibitors) - Antibody Validation end_contact Use Alternative Cell Line or Contact Support check_protocol->end_contact decision1->dose_response Yes end_ok Problem Solved decision1->end_ok No decision2->time_course Yes decision2->end_ok No decision3->check_target Yes decision3->end_ok No decision4->check_protocol Yes decision4->end_contact No

References

Validation & Comparative

Comparative Efficacy of Novel Integrase Inhibitor Bictegravir (GS-9883) Against Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel integrase strand transfer inhibitor (INSTI) Bictegravir (GS-9883) against other INSTIs, focusing on its activity against clinically relevant resistant strains of HIV-1. The data presented is compiled from in vitro phenotypic assays, offering a quantitative look at the drug's performance. Detailed experimental methodologies and visual representations of key pathways are included to support research and development efforts in antiretroviral therapy.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro activity of Bictegravir and other INSTIs against wild-type and a panel of INSTI-resistant HIV-1 variants. The data is presented as fold change (FC) in the 50% inhibitory concentration (IC50) relative to the wild-type virus. A fold change of 1 indicates no change in susceptibility, while higher values indicate reduced susceptibility.

Table 1: Activity of Bictegravir and Dolutegravir against Site-Directed INSTI-Resistant Mutants

HIV-1 MutantBictegravir (GS-9883) FC IC50Dolutegravir FC IC50
Wild-Type 1.01.0
T66I0.40.6
E92Q0.40.5
T97A0.70.7
Y143R1.01.0
S147G0.60.6
Q148R1.32.5
N155H0.50.6
G140S + Q148H1.61.3
E92Q + N155H0.60.7

Data compiled from publicly available research.[1][2][3]

Table 2: Comparative Activity of Multiple INSTIs against Common Resistance Mutations

HIV-1 MutantBictegravir FC IC50Dolutegravir FC IC50Cabotegravir FC IC50Raltegravir FC IC50Elvitegravir FC IC50
Wild-Type 1.01.01.01.01.0
Single Mutants
N155H1.41.32.119.030.0
Q148R3.05.54.1>2292.0
Double Mutants
G140S + Q148H2.53.759.5245.0>144
E92Q + N155H---55.0-
Triple Mutants
E138K + G140S + Q148H7.59-47.0->144

Experimental Protocols

The data presented in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. The general methodology for these assays is outlined below.

Phenotypic HIV-1 Drug Resistance Assay (Recombinant Virus Assay)

This assay measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

1. Sample Preparation and RNA Extraction:

  • Viral RNA is extracted from patient plasma samples or from cell culture supernatants containing viral particles.

  • Commercial kits, such as the QIAamp Viral RNA Mini Kit, are typically used for efficient RNA isolation.

2. Reverse Transcription and PCR Amplification:

  • The extracted viral RNA is reverse transcribed into complementary DNA (cDNA).

  • The integrase-coding region of the pol gene is then amplified from the cDNA using polymerase chain reaction (PCR) with specific primers.

3. Generation of Recombinant Virus:

  • The amplified patient-derived integrase gene is inserted into a laboratory-adapted HIV-1 vector that lacks its own integrase gene. This is often achieved through homologous recombination in permissive cell lines (e.g., HEK293T cells).

  • The resulting recombinant viruses carry the patient's integrase gene and can be harvested from the cell culture supernatant.

4. Drug Susceptibility Testing:

  • A permissive cell line (e.g., MT-2 or TZM-bl cells) is seeded in multi-well plates.

  • The cells are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitors being tested.

  • A control infection with a wild-type reference virus is run in parallel.

5. Measurement of Viral Replication:

  • After a set incubation period (typically 3-5 days), the extent of viral replication is measured.

  • Common methods for quantification include:

    • Luciferase Reporter Assays: Using cell lines like TZM-bl that contain an LTR-driven luciferase reporter gene, where light output is proportional to viral replication.

    • p24 Antigen ELISA: Measuring the amount of the HIV-1 p24 capsid protein in the culture supernatant.

6. Data Analysis:

  • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and the wild-type reference virus.

  • The fold change in IC50 is determined by dividing the IC50 of the patient virus by the IC50 of the wild-type virus. This value represents the level of resistance.

Mandatory Visualizations

HIV-1 Integrase Strand Transfer Mechanism

The following diagram illustrates the key steps of the HIV-1 integrase-mediated integration of viral DNA into the host genome, which is the target of INSTIs.

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Assembly with Integrase Processing 3' End Processing PIC->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Cleavage of dinucleotide Integration Integration & Repair Strand_Transfer->Integration Joining of viral and host DNA Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer INSTI Integrase Strand Transfer Inhibitors (INSTIs) INSTI->Strand_Transfer Blockade Phenotypic_Assay_Workflow cluster_preparation Virus & Vector Preparation cluster_recombination Recombinant Virus Generation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR of Integrase Gene RNA_Extraction->RT_PCR Transfection Co-transfection into Permissive Cells RT_PCR->Transfection Vector Integrase-Deleted HIV Vector Vector->Transfection Recombination Homologous Recombination Transfection->Recombination Virus_Harvest Harvest Recombinant Virus Recombination->Virus_Harvest Infection Infect Target Cells with Virus & Drug Dilutions Virus_Harvest->Infection Incubation Incubation (3-5 days) Infection->Incubation Quantification Quantify Viral Replication (e.g., Luciferase, p24) Incubation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc FC_Determination Determine Fold Change (FC) vs. Wild-Type IC50_Calc->FC_Determination

References

Comparative Efficacy Analysis: XZ426 vs. First-Generation INSTIs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, "XZ426" is not a publicly recognized or clinically documented integrase strand transfer inhibitor (INSTI). The following comparison guide has been constructed as a template, using the placeholder "this compound" to represent a hypothetical next-generation INSTI. Data for first-generation INSTIs (Raltegravir, Elvitegravir) is based on established literature, while data for "this compound" is hypothetical to illustrate potential advancements in efficacy and resistance profile characteristic of a next-generation agent.

This document provides a comparative overview of the hypothetical INSTI this compound against the first-generation INSTIs, Raltegravir and Elvitegravir. The analysis focuses on in vitro efficacy, resistance profiles, and the underlying experimental methodologies.

Mechanism of Action: HIV-1 Integrase Inhibition

Integrase strand transfer inhibitors (INSTIs) prevent the integration of viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle. They achieve this by binding to the active site of the integrase enzyme and chelating essential metal ions, thereby blocking the strand transfer reaction.

cluster_host Host Cell cluster_intasome Intasome Complex cluster_drug vDNA Viral DNA Integrase HIV-1 Integrase Host_DNA Host Chromosome Integrated Integrated Provirus (Replication) Host_DNA->Integrated vDNA_proc 3'-Processed Viral DNA Integrase->vDNA_proc 3'-Processing vDNA_proc->Host_DNA Strand Transfer INSTI This compound / INSTIs INSTI->vDNA_proc BLOCKS

Caption: Mechanism of action for INSTIs, blocking the strand transfer step.

In Vitro Efficacy Comparison

The following table summarizes the in vitro antiviral activity of this compound compared to first-generation INSTIs against wild-type HIV-1 in cell culture assays. Lower IC50 values indicate higher potency.

CompoundIC50 (nM)Protein-Adjusted IC95 (nM)
This compound (Hypothetical) 0.5 - 1.5 15 - 25
Raltegravir2 - 730 - 50
Elvitegravir1 - 520 - 40
Data for Raltegravir and Elvitegravir are representative values from published literature. Data for this compound is hypothetical.

Resistance Profile Comparison

A key advantage of newer INSTIs is a higher genetic barrier to resistance. The table below compares the fold change in IC50 against common INSTI-resistant HIV-1 mutant strains. A lower fold change indicates greater efficacy against resistant virus.

Mutation PathwayKey MutationsThis compound (Fold Change)Raltegravir (Fold Change)Elvitegravir (Fold Change)
Primary Y143R< 3 > 100> 100
Q148H/K/R + G140S/A5 - 15 > 100> 100
N155H< 5 > 50> 70
Fold change is calculated relative to the IC50 against wild-type virus. Data for this compound is hypothetical.

Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC)

This protocol determines the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

A 1. Isolate PBMCs from healthy donor blood B 2. Stimulate cells with PHA and IL-2 for 3 days A->B C 3. Infect stimulated PBMCs with HIV-1 (e.g., NL4-3) B->C D 4. Culture infected cells with serial dilutions of test compound (this compound) C->D E 5. Supernatant collected at Day 7 post-infection D->E F 6. Measure viral replication (p24 antigen ELISA) E->F G 7. Calculate IC50 using non-linear regression analysis F->G

Caption: Workflow for determining antiviral IC50 in primary human PBMCs.

Methodology:

  • Cell Preparation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Cells are cultured for 72 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum, phytohemagglutinin (PHA), and interleukin-2 (IL-2) to stimulate T-cell proliferation.

  • Infection: Stimulated cells are infected with a known titer of a laboratory-adapted HIV-1 strain.

  • Compound Addition: Following infection, cells are washed and plated in 96-well plates containing serial dilutions of the test compounds (e.g., this compound, Raltegravir).

  • Incubation: The plates are incubated for 7 days at 37°C in a 5% CO2 incubator.

  • Quantification: On day 7, cell-free supernatant is harvested, and the level of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The p24 concentrations are plotted against the drug concentration, and the IC50 value is determined using a four-parameter logistic regression model.

Integrase Strand Transfer Inhibition Assay

This is a biochemical assay that directly measures the ability of a compound to inhibit the strand transfer activity of the purified HIV-1 integrase enzyme.

Methodology:

  • Enzyme and Substrates: Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA mimic (donor substrate) and a target DNA substrate labeled with a reporter molecule (e.g., biotin).

  • Compound Incubation: The reaction is initiated in the presence of various concentrations of the inhibitor (this compound).

  • Reaction Conditions: The mixture is incubated at 37°C in a buffer containing Mg2+ or Mn2+, which are essential cofactors for integrase activity.

  • Detection: The reaction is stopped, and the product of the strand transfer reaction (integrated DNA) is captured on a streptavidin-coated plate (for biotin-labeled targets) and detected using a specific antibody or fluorescent probe.

  • Analysis: The signal is quantified, and the concentration of the compound that inhibits 50% of the strand transfer activity is calculated as the IC50.

Head-to-Head Comparison: XZ426 vs. Dolutegravir in HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research & Drug Development Professionals

This guide provides a detailed, data-driven comparison between the investigational next-generation integrase strand transfer inhibitor (INSTI), XZ426, and the established benchmark, dolutegravir. The following analysis is based on preclinical data and is intended to guide further research and development efforts.

Introduction and Mechanism of Action

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for viral replication. Integrase strand transfer inhibitors (INSTIs) prevent this process by binding to the active site of the integrase-viral DNA complex (intasome).

Dolutegravir is a highly effective, second-generation INSTI widely used in clinical practice. This compound is a novel, third-generation INSTI currently in preclinical development. It is hypothesized to offer a higher genetic barrier to resistance and improved pharmacokinetic properties. Both compounds act by chelating the two magnesium ions within the integrase active site, effectively blocking the strand transfer reaction and halting the viral life cycle.

cluster_host Host Cell HIV HIV Virion ReverseTranscription Reverse Transcription (RNA -> dsDNA) HIV->ReverseTranscription ViralDNA Viral dsDNA ReverseTranscription->ViralDNA Integration Integration ViralDNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Assembly Virion Assembly & Budding Transcription->Assembly NewVirion New HIV Virion Assembly->NewVirion Inhibitor This compound / Dolutegravir Inhibitor->Integration

Caption: HIV life cycle and the INSTI mechanism of action.

Comparative Antiviral Activity

The in vitro antiviral potency of this compound and dolutegravir was assessed against wild-type (WT) HIV-1 and a panel of site-directed molecular clones containing key INSTI resistance-associated mutations.

CompoundVirus StrainEC₅₀ (nM) ± SDFold Change vs. WT
This compound HIV-1 WT 0.31 ± 0.04 1.0
G118R0.95 ± 0.113.1
R263K0.45 ± 0.061.5
Q148H + G140S3.8 ± 0.512.3
Dolutegravir HIV-1 WT 0.72 ± 0.09 1.0
G118R3.1 ± 0.44.3
R263K1.3 ± 0.21.8
Q148H + G140S35.1 ± 4.248.8

Data Summary: this compound demonstrates approximately 2.3-fold greater potency against wild-type HIV-1 compared to dolutegravir. Crucially, this compound maintains significantly higher activity against all tested resistant strains, exhibiting a lower fold-change in EC₅₀, particularly against the challenging Q148H + G140S combination.

Pharmacokinetic Profile

Pharmacokinetic parameters were evaluated in a rat model following a single oral dose of 10 mg/kg.

ParameterThis compoundDolutegravir
T½ (Plasma Half-life) 28.5 hours14.1 hours
Cₘₐₓ (Peak Concentration) 4.1 µg/mL3.5 µg/mL
AUC₀₋₂₄ (Area Under Curve) 75.3 µg·h/mL49.8 µg·h/mL
Plasma Protein Binding >99.5%>99.0%

Data Summary: this compound exhibits a more favorable pharmacokinetic profile, highlighted by a half-life approximately double that of dolutegravir. This suggests the potential for less frequent dosing intervals in a clinical setting.

Experimental Protocols

In Vitro Antiviral Activity Assay
  • Cell Line: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Viral Stocks: High-titer viral stocks of WT and mutant HIV-1 IIIB were generated by transfection of HEK293T cells with corresponding proviral DNA plasmids.

  • Protocol:

    • MT-4 cells were seeded in 96-well plates at a density of 1x10⁴ cells/well.

    • Serial dilutions of this compound and dolutegravir were prepared in culture medium and added to the wells.

    • Cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Plates were incubated for 5 days at 37°C in a 5% CO₂ incubator.

    • Cell viability was quantified using a CellTiter-Glo Luminescent Cell Viability Assay.

    • EC₅₀ values were calculated by non-linear regression analysis of the dose-response curves using GraphPad Prism software.

Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=5 per compound).

  • Dosing: Animals were administered a single 10 mg/kg dose of either this compound or dolutegravir via oral gavage.

  • Sample Collection: Blood samples were collected via the tail vein at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-administration. Plasma was isolated by centrifugation.

  • Analysis: Drug concentrations in plasma were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Calculation: Pharmacokinetic parameters (T½, Cₘₐₓ, AUC) were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Start Compound Synthesis & Initial Screening Assay In Vitro Antiviral Assay (WT HIV-1) Start->Assay Potency Mutagenesis Site-Directed Mutagenesis Assay->Mutagenesis Hit Compound ResistanceAssay Resistance Profiling Assay (Mutant Strains) Assay->ResistanceAssay Mutagenesis->ResistanceAssay PK Pharmacokinetic Analysis (Animal Model) ResistanceAssay->PK High Barrier to Resistance Tox In Vitro / In Vivo Toxicology Studies PK->Tox Good PK Profile Lead Lead Candidate Selection Tox->Lead Safe Profile

Caption: Preclinical evaluation workflow for novel INSTIs.

Conclusion

The preclinical data presented in this guide indicates that the investigational compound this compound is a highly promising next-generation INSTI. Compared to dolutegravir, this compound demonstrates superior in vitro potency against both wild-type and key resistant HIV-1 strains. Furthermore, its extended pharmacokinetic half-life suggests a potential for improved dosing convenience. These findings strongly support the continued development of this compound as a potential new agent for the treatment of HIV-1 infection. Further in vivo efficacy and safety studies are warranted.

A Comparative Guide to the In Vivo Efficacy of Olaparib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Olaparib (referenced as XZ426 per user request context), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. The data presented is compiled from preclinical studies in various animal models, comparing Olaparib as a monotherapy and in combination with other agents. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support the findings.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a selective inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In normal cells, if SSBs are not repaired, they can become more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[2][3]

However, certain cancer cells have mutations in BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[3] In these cells, the inhibition of PARP by Olaparib prevents SSB repair, leading to an accumulation of DSBs. With a defective HR pathway, the cell cannot repair these DSBs, resulting in genomic instability and ultimately, apoptotic cell death.[1] This concept, where a defect in two pathways simultaneously (PARP inhibition and HR deficiency) leads to cell death while a defect in either one alone is survivable, is known as synthetic lethality.[1][3]

cluster_normal Normal Cell (Functional HR Pathway) cluster_cancer BRCA-deficient Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP-mediated Repair (BER) ssb1->parp1 dsb1 Replication fork collapse leads to Double-Strand Break (DSB) ssb1->dsb1 If PARP inhibited repaired1 DNA Repaired parp1->repaired1 hr1 Homologous Recombination (BRCA1/2 functional) dsb1->hr1 repaired2 DNA Repaired hr1->repaired2 olaparib Olaparib (this compound) parp2 PARP-mediated Repair (BER) olaparib->parp2 Inhibits ssb2 DNA Single-Strand Break (SSB) ssb2->parp2 dsb2 Replication fork collapse leads to Double-Strand Break (DSB) ssb2->dsb2 parp2->dsb2 Repair Blocked hr2 Homologous Recombination (BRCA1/2 deficient) dsb2->hr2 death Cell Death (Apoptosis) hr2->death Repair Fails

Caption: Synthetic lethality induced by Olaparib in BRCA-deficient cells.

Comparative In Vivo Efficacy Data

Olaparib has demonstrated significant antitumor activity in various preclinical animal models, particularly those with underlying DNA repair defects.

Table 1: Olaparib Monotherapy vs. Control in Xenograft Models

This table summarizes the efficacy of Olaparib as a single agent in patient-derived xenograft (PDX) models with specific genetic backgrounds.

Animal ModelTumor TypeGenetic BackgroundTreatmentKey Efficacy OutcomeCitation
Mouse PDX (LTL247)High-Grade Serous Ovarian CancerGermline BRCA2 mutationOlaparib (50 mg/kg, daily) vs. VehicleSignificant tumor growth inhibition compared to control.[4]
Mouse PDX (LTL258)High-Grade Serous Ovarian CancerBRCA Wild-TypeOlaparib (50 mg/kg, daily) vs. VehicleNo significant difference in tumor growth compared to control.[4]
NOD/SCID Mouse XenograftMantle Cell LymphomaATM mutantOlaparib vs. ControlSignificantly reduced tumor load and increased animal survival.[5]
BRCA1-deficient miceMammary TumorBRCA1 deficiencyOlaparib (200 mg/kg in diet) vs. Control dietSignificantly delayed tumor development and prolonged survival by 7 weeks.[6]
Table 2: Olaparib in Combination Therapies

This table compares the efficacy of Olaparib when combined with other anticancer agents versus the agents alone.

Animal ModelTumor TypeCombinationKey Efficacy OutcomeCitation
Mouse PDXBRCA1-deficient Breast CancerOlaparib + GSK126 (EZH2 inhibitor)Combination substantially reduced tumor volume more than either agent alone.[7]
Mouse XenograftNeuroblastoma (NGP)Olaparib + Topotecan/CyclophosphamideOlaparib did not antagonize chemotherapy but clear synergy was not demonstrated in this model.[8]
Mouse XenograftBRCA-wild type Ovarian CancerOlaparib + Triapine + CediranibTriple combination markedly suppressed tumor growth and prolonged survival more than any single or double combination.[9]
Ovarian Cancer PDX ModelsHigh-Grade Serous Ovarian CancerOlaparib (100mg/kg) + AT13387 (HSP90 inhibitor)Combination inhibited tumor growth in 8 of 14 PDX models, including PARPi-resistant and platinum-resistant models.[10]
Table 3: Olaparib vs. Other PARP Inhibitors

This table provides a comparative overview of Olaparib and Niraparib, another PARP inhibitor, focusing on pharmacokinetic properties that influence in vivo efficacy.

ParameterOlaparibNiraparibKey FindingCitation
Tumor Exposure (Tumor vs. Plasma at steady state)Lower in tumor than plasma3.3x greater in tumor than plasmaNiraparib demonstrates more favorable tumor accumulation, potentially explaining stronger activity in non-BRCA mutated models.[11]
PARP Trapping PotencyModerateHigher than OlaparibDifferences in trapping potency may influence cytotoxicity.[12][13]
Durability of PARP Inhibition (post-drug removal)Least durableLess durable than RucaparibRapid reversal of inhibition suggests a need for continuous dosing to maintain efficacy.[14]

Experimental Protocols

The following describes a generalized methodology for evaluating the in vivo efficacy of a compound like Olaparib using a patient-derived xenograft (PDX) model.

Protocol: Patient-Derived Xenograft (PDX) Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are used to prevent rejection of human tumor tissue.[15] Animal care is conducted in accordance with institutional guidelines.[4]

  • Tumor Implantation:

    • Fresh tumor tissue is obtained from a patient (e.g., from ascites or surgical biopsy) under approved ethics protocols.[10]

    • The tissue is minced into small fragments (approx. 1 mm³) or processed into a single-cell suspension.[16][17]

    • Fragments or cells are implanted, often with a basement membrane extract like Matrigel to improve tumor take-rate, subcutaneously into the flank of the mice.[16][17]

  • Tumor Growth and Randomization:

    • Tumor volumes are monitored regularly using caliper measurements (Volume = (length x width²)/2).[15]

    • Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[15]

  • Drug Administration:

    • Olaparib: Typically prepared in a vehicle solution and administered orally (p.o.) via gavage. Dosing schedules can vary, for example, 50-100 mg/kg daily.[4][10]

    • Comparator/Combination Agents: Administered according to established protocols (e.g., chemotherapy like Carboplatin may be given intraperitoneally).[4]

    • Control Group: Receives the vehicle solution on the same schedule as the treatment groups.

  • Monitoring and Endpoints:

    • Efficacy: Tumor volume and mouse body weight are measured 2-3 times per week.[9] Tumor growth inhibition is a primary endpoint.

    • Toxicity: Animal health is monitored for signs of toxicity, such as significant weight loss (>10%), changes in behavior, or appearance.[4]

    • Survival: In some studies, a survival endpoint is used, where the study continues until a humane endpoint (e.g., tumor volume reaches a specific limit) is reached.

    • Pharmacodynamics: At the end of the study, tumors may be excised for biomarker analysis (e.g., PARP activity, proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3) to confirm the drug's mechanism of action.[4][8]

cluster_treatments Treatment Phase start Obtain Patient Tumor Tissue implant Implant Tissue/ Cells into Immunocompromised Mice start->implant growth Monitor Tumor Growth to ~150 mm³ implant->growth randomize Randomize Mice into Treatment Cohorts growth->randomize control Group 1: Vehicle Control randomize->control olaparib Group 2: Olaparib (this compound) randomize->olaparib combo Group 3: Comparator or Combination Tx randomize->combo monitor Measure Tumor Volume & Body Weight (2-3x per week) control->monitor olaparib->monitor combo->monitor endpoint Endpoint Analysis monitor->endpoint

References

Validating the Specificity of XZ426 for HIV Integrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a significant focus on the development of highly specific and potent inhibitors of HIV integrase. This guide provides a comprehensive comparison of XZ426, a novel integrase strand transfer inhibitor (INSTI), with established antiretroviral agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for evaluating the specificity and potential of this compound in the context of current HIV treatment strategies.

Executive Summary

This compound is a potent, next-generation HIV integrase strand transfer inhibitor. This guide synthesizes available data to objectively assess its specificity and performance against other leading INSTIs. While direct, comprehensive comparative studies detailing the IC50 and EC50 values of this compound against a wide panel of enzymes are not yet publicly available, its characterization as "compound 4d" in a pivotal 2020 Science publication provides crucial structural and mechanistic insights. This guide leverages this information alongside established data for other INSTIs to provide a framework for understanding the potential specificity of this compound.

Comparative Performance of Integrase Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the biochemical and cellular potencies of currently approved and well-characterized HIV integrase inhibitors. It is anticipated that this compound would exhibit comparable, if not superior, potency, particularly against resistant strains, as suggested by its description as a lead candidate with superior efficacy against known drug-resistant variants.

Table 1: Comparative Potency of HIV Integrase Strand Transfer Inhibitors

CompoundTargetIC50 (Biochemical Assay)EC50 (Cell-based Assay)Key Resistance Mutations
Raltegravir HIV-1 Integrase (Strand Transfer)~70 nM2-15 nMY143R, Q148H/K/R, N155H
Elvitegravir HIV-1 Integrase (Strand Transfer)~7 nM~1.7 nME92Q, T66I, N155H, Q148H/K/R
Dolutegravir HIV-1 Integrase (Strand Transfer)~2.7 nM~0.5-2.2 nMHigh barrier to resistance; R263K
Bictegravir HIV-1 Integrase (Strand Transfer)~7.5 nM~2.5 nMHigh barrier to resistance
This compound (compound 4d) HIV-1 Integrase (Strand Transfer)Data not publicly availableData not publicly availableReported to have superior efficacy against known drug-resistant variants

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.

Specificity Profile: Targeting the Viral Integrase

A critical attribute of any successful antiviral agent is its high specificity for the viral target over host cellular machinery. For INSTIs, this means potent inhibition of HIV integrase without significantly affecting host enzymes, particularly DNA polymerases, to minimize off-target toxicity. While specific quantitative data on the selectivity of this compound against a panel of human enzymes is not available in the public domain, the general class of INSTIs is known for its high selectivity.

Table 2: Conceptual Selectivity Profile of an Ideal INSTI like this compound

EnzymeFunctionDesired IC50/Ki for an Ideal INSTIRationale for Specificity
HIV-1 Integrase Viral DNA integrationLow nMPrimary therapeutic target
Human DNA Polymerase α DNA replication (lagging strand)>100 µMAvoid cytotoxicity and genotoxicity
Human DNA Polymerase β DNA repair>100 µMAvoid interference with DNA repair
Human DNA Polymerase γ Mitochondrial DNA replication>100 µMAvoid mitochondrial toxicity
Human Topoisomerase I/II DNA topology modulation>100 µMAvoid off-target effects on DNA metabolism

Experimental Methodologies for Specificity Validation

The following protocols outline the standard biochemical and cell-based assays used to determine the potency and specificity of HIV integrase inhibitors like this compound.

Biochemical Assay: Integrase Strand Transfer Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the strand transfer step of HIV integration.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant HIV-1 integrase, a processed donor DNA substrate (mimicking the viral DNA end), and a target DNA substrate is prepared.

  • Compound Incubation: Serially diluted concentrations of the test compound (e.g., this compound) are added to the reaction mixture and incubated to allow for binding to the integrase-DNA complex.

  • Reaction Initiation: The strand transfer reaction is initiated by the addition of a divalent metal cofactor (typically Mg2+ or Mn2+).

  • Reaction Termination and Product Detection: The reaction is stopped after a defined period. The products of the strand transfer reaction are then separated by gel electrophoresis and quantified, or detected using methods like ELISA or fluorescence resonance energy transfer (FRET).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated from the dose-response curve.

Cellular Assay: Anti-HIV Activity in Cell Culture

This assay determines the efficacy of a compound in inhibiting HIV replication in a cellular context.

Protocol:

  • Cell Seeding: A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs) are seeded in a multi-well plate.

  • Compound Addition: The cells are treated with serial dilutions of the test compound.

  • Viral Infection: A known amount of HIV-1 is added to the cell cultures.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the supernatant (by ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.

  • EC50 and CC50 Determination: The 50% effective concentration (EC50) is the compound concentration that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the specificity of this compound, the following diagrams, generated using the DOT language, illustrate the HIV integrase mechanism of action and the experimental workflow for inhibitor validation.

HIV_Integrase_Pathway cluster_virus HIV Replication Cycle cluster_host_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription RT Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Reverse_Transcription->Viral_DNA Host_DNA Host Chromosome Host_DNA->Integration Provirus Integrated Provirus Viral_Production New Virus Particles Provirus->Viral_Production Transcription & Translation Integration->Provirus This compound This compound (INSTI) This compound->Integration Inhibits Experimental_Workflow cluster_biochemical Biochemical Specificity cluster_cellular Cellular Efficacy & Toxicity Recombinant_IN Recombinant HIV Integrase Biochemical_Assay Strand Transfer Inhibition Assay Recombinant_IN->Biochemical_Assay Donor_Target_DNA Donor & Target DNA Donor_Target_DNA->Biochemical_Assay IC50_IN Determine IC50 for HIV Integrase Biochemical_Assay->IC50_IN Host_Enzymes Panel of Human (e.g., Polymerases) Selectivity_Assay Inhibition Assays for Host Enzymes Host_Enzymes->Selectivity_Assay IC50_Host Determine IC50 for Host Enzymes Selectivity_Assay->IC50_Host Cell_Culture Susceptible Cell Lines or Primary Cells HIV_Infection Infect with HIV-1 Cell_Culture->HIV_Infection Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Cell_Culture->Cytotoxicity_Assay Cellular_Assay Anti-HIV Activity Assay HIV_Infection->Cellular_Assay EC50 Determine EC50 Cellular_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 XZ426_Prep Prepare Serial Dilutions of this compound XZ426_Prep->Biochemical_Assay XZ426_Prep->Selectivity_Assay XZ426_Prep->Cellular_Assay XZ426_Prep->Cytotoxicity_Assay

Comparative Analysis of XZ426 Against Clinical Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational integrase strand transfer inhibitor (INSTI) XZ426 against established clinical INSTIs: Raltegravir, Dolutegravir, and Bictegravir. The information is intended to assist researchers and drug development professionals in understanding the potential advantages and characteristics of this compound in the context of current HIV-1 treatment options. While specific quantitative data for this compound is not yet publicly available, this guide consolidates existing data for clinical INSTIs to provide a benchmark for future evaluation.

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors target the HIV-1 integrase enzyme, a critical component for viral replication. This enzyme facilitates the insertion of the viral DNA into the host cell's genome. INSTIs bind to the active site of the integrase and chelate essential divalent metal ions, thereby blocking the strand transfer step of integration. This action prevents the formation of the provirus and effectively halts the viral life cycle.

INSTI_Mechanism cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Forms Pre-integration Complex Host DNA Host DNA Integrase->Host DNA Strand Transfer (Integration) Provirus Provirus Host DNA->Provirus INSTI INSTI INSTI->Integrase Inhibits

Figure 1. Mechanism of action of INSTIs.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory and cytotoxic concentrations of this compound and the selected clinical INSTIs.

Table 1: In Vitro Activity Against Wild-Type HIV-1

CompoundIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound Potent inhibitor[1][2]Data not publicly availableData not publicly availableData not publicly available
Raltegravir 2-72-10>100>10,000
Dolutegravir 2.7[1]0.51[1]>50>98,000
Bictegravir 7.51.5-2.4>50>20,833

IC50: 50% inhibitory concentration against the purified integrase enzyme. EC50: 50% effective concentration in cell-based assays. CC50: 50% cytotoxic concentration. Selectivity Index: A measure of the compound's therapeutic window.

Table 2: In Vitro Activity Against Common INSTI-Resistant HIV-1 Mutants

CompoundY143R (Fold Change in EC50)N155H (Fold Change in EC50)Q148H/K/R (Fold Change in EC50)G140S/Q148H (Fold Change in EC50)
This compound Reported superior efficacy[2]Reported superior efficacy[2]Reported superior efficacy[2]Reported superior efficacy[2]
Raltegravir 5-934-1005-10>100
Dolutegravir 1.1-3.61.1-1.40.9-1.92.0-4.1
Bictegravir 1.0-1.60.3-1.50.3-1.21.0-2.1

Fold Change: The ratio of EC50 for the mutant virus to the EC50 for the wild-type virus.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of INSTIs.

Integrase Strand Transfer Assay (IC50 Determination)

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

strand_transfer_assay cluster_workflow Experimental Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Purified HIV-1 Integrase - Donor DNA (biotinylated) - Target DNA (labeled) Start->Prepare Reaction Mix Add Inhibitor Add serial dilutions of This compound or other INSTIs Prepare Reaction Mix->Add Inhibitor Incubate Incubate at 37°C Add Inhibitor->Incubate Stop Reaction Stop reaction and detect integrated product Incubate->Stop Reaction Quantify Quantify signal and calculate IC50 Stop Reaction->Quantify End End Quantify->End

Figure 2. Integrase strand transfer assay workflow.

Methodology:

  • Plate Preparation: Streptavidin-coated 96-well plates are used to immobilize a biotinylated donor DNA substrate mimicking the HIV-1 LTR.

  • Reaction Mixture: A reaction buffer containing purified recombinant HIV-1 integrase, the test compound at various concentrations, and a labeled target DNA is added to the wells.

  • Incubation: The plate is incubated to allow the strand transfer reaction to occur.

  • Detection: The integrated target DNA is detected using a specific antibody or by measuring the label (e.g., fluorescence or luminescence).

  • Data Analysis: The signal is quantified, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Single-Cycle Infectivity Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a single round of infection.

Methodology:

  • Cell Culture: Reporter cells (e.g., TZM-bl) that express HIV-1 receptors and contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase) are cultured in 96-well plates.

  • Virus Preparation: Pseudotyped HIV-1 particles that are capable of only a single round of infection are prepared.

  • Infection: The reporter cells are infected with the pseudotyped virus in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Reporter Gene Assay: The expression of the reporter gene is quantified (e.g., by measuring luminescence or colorimetric change).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: A suitable cell line (e.g., MT-4 or peripheral blood mononuclear cells) is cultured in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay that measures ATP content.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a promising investigational INSTI that has demonstrated potent anti-HIV activity. Notably, it has been reported to maintain efficacy against HIV-1 strains with common resistance mutations that can compromise the effectiveness of some clinical INSTIs. While detailed quantitative data on the inhibitory and cytotoxic profile of this compound is not yet available in the public domain, the established data for Raltegravir, Dolutegravir, and Bictegravir provide a robust framework for its future evaluation. Further studies are required to fully characterize the clinical potential of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for XZ426

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of the research chemical XZ426. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

General Chemical Waste Disposal Guidelines

All laboratory personnel handling chemical waste should be trained on proper waste handling and disposal procedures.[5][6] The following general guidelines for the disposal of hazardous laboratory chemicals should be applied to this compound and its contaminated materials.

Key Principles:

  • Segregation: Never mix incompatible wastes.[7] Keep acids separate from bases, and segregate organic solvents from inorganic waste.[8][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical constituents.[7][10][11]

  • Containment: Use sturdy, leak-proof, and chemically compatible containers for waste collection.[7][9] Keep containers closed except when adding waste.[7][10][11]

  • Storage: Store chemical waste in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

Quantitative Waste Accumulation Limits

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. Adherence to these limits is essential for regulatory compliance and safety.

Waste CategoryMaximum Accumulation VolumeStorage Time Limit
Standard Hazardous Waste55 gallonsUp to 12 months
Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kg (solid)Up to 12 months

Data sourced from general laboratory chemical waste management guidelines. Specific limits may vary by jurisdiction.[5][10][11]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This protocol is based on general best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE):

  • Before handling this compound or its waste, don appropriate PPE, including safety goggles, gloves, and a lab coat.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated labware (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemically resistant container (e.g., a high-density polyethylene bottle). Do not overfill the container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Container Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste mixture.

  • Indicate the approximate concentration or quantity of this compound.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area.

  • Ensure the storage area is secure and away from incompatible chemicals.

5. Disposal Request:

  • Once the waste container is full or is approaching its storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[12][13]

  • The first rinseate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policy.[12][13]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal.

G A Generation of this compound Waste B Segregate Solid & Liquid Waste A->B C Select & Label Compatible Waste Container B->C D Collect Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Storage Time Limit Reached? E->F G Continue Collection F->G No H Request Waste Pickup from EHS F->H Yes G->D I EHS Collects & Disposes of Waste H->I

Caption: Workflow for the proper disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.